Technical Documentation Center

2-Bromo-1,3-oxazole hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Bromo-1,3-oxazole hydrochloride
  • CAS: 1305712-69-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Bromo-1,3-oxazole Hydrochloride: A Key Intermediate for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction The 1,3-oxazole scaffold is a privileged heterocyclic motif frequently incorporated into a wide array of biologically active molecules and appr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-oxazole scaffold is a privileged heterocyclic motif frequently incorporated into a wide array of biologically active molecules and approved pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in medicinal chemistry. Within this class of compounds, 2-Bromo-1,3-oxazole serves as a versatile and highly valuable building block, particularly in the synthesis of complex molecular architectures through cross-coupling reactions. This technical guide provides a comprehensive overview of 2-Bromo-1,3-oxazole hydrochloride, focusing on its chemical identity, synthesis, characterization, and applications in drug development.

Molecular Identity and Physicochemical Properties

2-Bromo-1,3-oxazole hydrochloride is the salt form of the parent heterocycle, 2-Bromo-1,3-oxazole. The hydrochloride salt is often preferred for its increased stability and improved handling characteristics compared to the free base.

Property2-Bromo-1,3-oxazole Hydrochloride2-Bromo-1,3-oxazole (Free Base)
Molecular Formula C₃H₃BrClNOC₃H₂BrNO[1]
Molecular Weight 184.42 g/mol 147.96 g/mol [1]
IUPAC Name 2-bromo-1,3-oxazole;hydrochloride2-bromo-1,3-oxazole[1]
CAS Number 1305712-69-9125533-82-6[1]
Canonical SMILES C1=COC(=N1)Br.ClC1=COC(=N1)Br[1]

Synthesis and Purification

The synthesis of 2-bromo-1,3-oxazole and its subsequent conversion to the hydrochloride salt can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and regioselectivity.

Synthesis of 2-Bromo-1,3-oxazole

A common and effective method for the synthesis of 2-bromo-1,3-oxazole involves the regiocontrolled lithiation of a suitable oxazole precursor followed by reaction with an electrophilic bromine source. This approach offers high yields and control over the position of bromination.

Experimental Protocol: Synthesis of 2-Bromo-1,3-oxazole via Lithiation

This protocol is adapted from methodologies described for the regiocontrolled synthesis of bromooxazoles.

Materials:

  • 1,3-Oxazole

  • n-Butyllithium (n-BuLi) in hexanes

  • 1,2-Dibromoethane or N-Bromosuccinimide (NBS)

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.2 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Lithiation of Oxazole: To the freshly prepared LDA solution, add a solution of 1,3-oxazole (1.0 eq.) in anhydrous THF dropwise at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the 2-lithiooxazole intermediate.

  • Bromination: Slowly add a solution of the bromine source (e.g., 1,2-dibromoethane or NBS, 1.2 eq.) in anhydrous THF to the reaction mixture at -78 °C. Allow the reaction to proceed at this temperature for an additional 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 2-bromo-1,3-oxazole.

Formation of 2-Bromo-1,3-oxazole Hydrochloride

The hydrochloride salt can be readily prepared by treating a solution of the free base with hydrogen chloride.

Experimental Protocol: Preparation of 2-Bromo-1,3-oxazole Hydrochloride

Materials:

  • 2-Bromo-1,3-oxazole

  • Anhydrous diethyl ether or dichloromethane

  • Hydrogen chloride (gas or a solution in a suitable solvent, e.g., 2 M HCl in diethyl ether)

Procedure:

  • Dissolve the purified 2-bromo-1,3-oxazole in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether dropwise with stirring.

  • A precipitate of 2-bromo-1,3-oxazole hydrochloride will form.

  • Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the desired hydrochloride salt.

Synthesis_Workflow cluster_synthesis Synthesis of 2-Bromo-1,3-oxazole cluster_salt_formation Salt Formation Oxazole 1,3-Oxazole Lithiation Lithiation (LDA, THF, -78°C) Oxazole->Lithiation Lithiooxazole 2-Lithiooxazole (Intermediate) Lithiation->Lithiooxazole Bromination Bromination (e.g., NBS, THF, -78°C) Lithiooxazole->Bromination FreeBase 2-Bromo-1,3-oxazole Bromination->FreeBase Hydrochloride 2-Bromo-1,3-oxazole Hydrochloride FreeBase->Hydrochloride Protonation HCl_ether HCl in Diethyl Ether

Caption: Synthetic pathway for 2-Bromo-1,3-oxazole and its hydrochloride salt.

Spectroscopic Characterization

Thorough characterization of 2-Bromo-1,3-oxazole and its hydrochloride salt is crucial to confirm its identity and purity. The following are expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of 2-bromo-1,3-oxazole is expected to show two signals in the aromatic region corresponding to the protons at the C4 and C5 positions of the oxazole ring. Due to the electronegativity of the adjacent oxygen and nitrogen atoms, these protons will be deshielded. The proton at C5 is typically downfield compared to the proton at C4. Upon formation of the hydrochloride salt, a slight downfield shift of these signals may be observed due to the protonation of the nitrogen atom.

  • ¹³C NMR: The carbon NMR spectrum will display three distinct signals for the oxazole ring carbons. The carbon atom bonded to bromine (C2) will appear at a characteristic chemical shift. The chemical shifts of C4 and C5 are also diagnostic.

Infrared (IR) Spectroscopy

The IR spectrum of 2-bromo-1,3-oxazole will exhibit characteristic absorption bands for the C-H, C=N, and C-O stretching vibrations of the oxazole ring. Upon formation of the hydrochloride salt, a broad absorption band corresponding to the N-H stretch is expected to appear, typically in the range of 2400-3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a key tool for confirming the molecular weight of the compound. For 2-bromo-1,3-oxazole, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes).

Applications in Medicinal Chemistry and Drug Development

2-Bromo-1,3-oxazole is a highly sought-after building block in the synthesis of pharmaceutical agents due to the versatility of the bromine atom, which can be readily functionalized through various cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. 2-Bromo-1,3-oxazole is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the oxazole ring. This is a powerful strategy for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Suzuki_Coupling BromoOxazole 2-Bromo-1,3-oxazole Pd_Catalyst Pd Catalyst + Base BromoOxazole->Pd_Catalyst BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) BoronicAcid->Pd_Catalyst CoupledProduct 2-Aryl/Heteroaryl-1,3-oxazole Pd_Catalyst->CoupledProduct

Caption: Suzuki-Miyaura cross-coupling of 2-Bromo-1,3-oxazole.

The oxazole motif is present in numerous compounds with potent anticancer properties. The ability to easily diversify the 2-position of the oxazole ring using 2-bromo-1,3-oxazole as a starting material is a significant advantage in the development of novel anticancer agents. For instance, substituted oxazoles have been investigated as tubulin polymerization inhibitors.[2]

Safety and Handling

2-Bromo-1,3-oxazole and its hydrochloride salt should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification:

  • 2-Bromo-1,3-oxazole (free base): May cause skin and serious eye irritation. May also cause respiratory irritation.[1] It is also a combustible liquid.[1]

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

Conclusion

2-Bromo-1,3-oxazole hydrochloride is a fundamentally important building block for synthetic and medicinal chemists. Its straightforward synthesis and the reactivity of the bromine atom in cross-coupling reactions provide a powerful platform for the rapid generation of diverse molecular structures. A thorough understanding of its properties, synthesis, and handling is essential for its effective utilization in the discovery and development of new therapeutic agents.

References

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • 2-Bromo-1,3-oxazole. PubChem. [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies. [Link]

  • Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. MDPI. [Link]

  • Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry. [Link]

  • Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks. European Journal of Organic Chemistry. [Link]

  • 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. [Link]

  • A Practical Synthesis of 1,3-Oxazole. ResearchGate. [Link]

  • FTIR spectrum of compound 2. ResearchGate. [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Publications. [Link]

  • MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. [Link]

  • IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. ResearchGate. [Link]

  • 13C NMR spectrum: 2-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Oxazole. Wikipedia. [Link]

  • 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]

  • Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromination. ACS Publications. [Link]

  • EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

  • 1H NMR spectra of 2, 3-bromo-2,2,6-trimethyl-3,4,5,8-tetrahydro-2H-oxocine. ResearchGate. [Link]

  • C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. ResearchGate. [Link]

  • synthesis and identification some of 1, 3-oxazepine derivatives containing azo group. Journal of University of Babylon for Pure and Applied Sciences. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY SCREENING OF NEW CYCLIC IMIDES COMPRISING ANTIPYRINE AND OXAZOLE CYCLES. Connect Journals. [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ACS Publications. [Link]

  • Oxazole: A Promising Building Block for the Development of Potent Antitumor Agents. PubMed. [Link]

  • Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. MDPI. [Link]

  • Oleksandr V. Geraschenko's research works. ResearchGate. [Link]

Sources

Exploratory

A Technical Guide to the Synthesis of Bromo-Oxazoles: Strategies, Mechanisms, and Protocols for Drug Discovery

Introduction: The Strategic Importance of Bromo-oxazoles The oxazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmacologically active compounds.[1][2][3] Its unique...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Bromo-oxazoles

The oxazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmacologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design.[1][2] Bromination of the oxazole core represents a critical synthetic transformation, serving two primary purposes: firstly, the introduction of a bromine atom can significantly modulate the biological activity of the parent molecule, as seen in numerous marine natural products; and secondly, the bromo-substituent acts as a versatile synthetic handle for further molecular elaboration, most commonly through metal-catalyzed cross-coupling reactions.[4][5]

This guide provides an in-depth review of the primary methodologies for synthesizing bromo-oxazoles. Moving beyond a simple recitation of procedures, we will explore the underlying chemical principles that govern regioselectivity and efficiency. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge to confidently incorporate these valuable building blocks into their synthetic programs.

Understanding the Oxazole Core: Reactivity and Regiochemistry

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Its reactivity is a nuanced interplay of the properties of its constituent atoms. The oxygen atom lends a furan-like character, while the nitrogen imparts pyridine-like basicity.[3][6][7] The acidity of the ring protons generally follows the order C2 > C5 > C4, a critical factor for deprotonation strategies.[6] Conversely, for electrophilic substitution, the electron density is highest at the C5 position, followed by C4, making C5 the most common site for initial attack.[8] Understanding this electronic landscape is paramount to designing selective bromination strategies.

G cluster_reactivity Oxazole Ring Reactivity Reactivity Reactivity Electrophilic_Attack Electrophilic Attack (e.g., Bromination) Reactivity->Electrophilic_Attack Deprotonation Deprotonation (e.g., Lithiation) Reactivity->Deprotonation C5 C5 (Most Electron Rich) Electrophilic_Attack->C5 Primary Site C2 C2 (Most Acidic Proton) Deprotonation->C2 Primary Site

Caption: Logical relationship of oxazole reactivity.

Synthesis of 5-Bromo-oxazoles: Leveraging Inherent Reactivity

The C5 position is the most common site for bromination due to its higher electron density. This can be achieved either by direct bromination of a pre-formed oxazole or by constructing the ring from a brominated precursor.

Method A: Direct Electrophilic Bromination

This is the most straightforward approach, typically employing N-Bromosuccinimide (NBS) as a mild and selective brominating agent. The reaction proceeds via a standard electrophilic aromatic substitution mechanism.

Causality of Experimental Choices:

  • Reagent: NBS is preferred over harsher reagents like liquid bromine (Br₂) to minimize side reactions and over-bromination.

  • Solvent: Aprotic solvents such as tetrahydrofuran (THF), chloroform (CHCl₃), or carbon tetrachloride (CCl₄) are commonly used to avoid reaction with the solvent.

  • Initiator/Catalyst: While the reaction can proceed thermally, radical initiators like AIBN or light can sometimes be used, although care must be taken to control the reaction pathway. For polar mechanisms, a Lewis or Brønsted acid is not typically required due to the activated nature of the oxazole ring.

G start Substituted Oxazole reagent N-Bromosuccinimide (NBS) Solvent (e.g., THF) start->reagent 1. Add Reagent intermediate Sigma Complex Intermediate (Bromonium Ion) reagent->intermediate 2. Electrophilic Attack at C5 deprotonation Deprotonation intermediate->deprotonation 3. Aromatization product 5-Bromo-oxazole deprotonation->product

Caption: Workflow for direct C5 electrophilic bromination.

Method B: Cyclization of β,β-dibrominated Enamides

An alternative strategy involves the copper(I)-catalyzed intramolecular cyclization of β,β-dibrominated secondary enamides.[9] This method is particularly useful when direct bromination is problematic or when the required enamide precursor is readily accessible.

Mechanism and Rationale: The process begins with the base-promoted dibromination of an enamide using a source like tetrabromomethane (CBr₄).[9] The resulting dibrominated intermediate is then subjected to copper(I) catalysis. The copper likely coordinates to the nitrogen and facilitates an intramolecular nucleophilic attack of the amide oxygen onto the carbon bearing a bromine atom, followed by elimination to form the oxazole ring.[9]

Experimental Protocol: Synthesis of 5-Bromo-2,4-diphenyloxazole (Adapted from Reddy et al., 2015)[9]

  • Step 1: Dibromination of the Enamide:

    • To a solution of the parent enamide (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add a base (e.g., DBU, 2.0 equiv) and tetrabromomethane (CBr₄, 1.5 equiv).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction, perform an aqueous workup, and purify the crude product by column chromatography to yield the β,β-dibrominated enamide.

  • Step 2: Copper-Catalyzed Cyclization:

    • In a sealed tube, combine the dibrominated enamide (1.0 equiv), Copper(I) iodide (CuI, 20 mol%), and a ligand such as L-proline (40 mol%) in a solvent like DMSO.

    • Add a base, for example, potassium carbonate (K₂CO₃, 2.0 equiv).

    • Heat the mixture to 100 °C for 12-16 hours.

    • After cooling, dilute with water, extract with an organic solvent (e.g., ethyl acetate), and purify by column chromatography to obtain the 5-bromo-oxazole.[9]

Synthesis of 4-Bromo-oxazoles: A Regioselective Challenge

Direct electrophilic bromination at the C4 position is difficult to achieve due to the preferential reactivity of the C5 position. Therefore, synthesis of 4-bromo-oxazoles almost exclusively relies on a deprotonation/metallation followed by quenching with an electrophilic bromine source.

Causality of Experimental Choices:

  • Deprotonation Strategy: While the C2 proton is the most acidic, selective deprotonation at C4 can be achieved. It is known that the equilibrium between the 2-lithiooxazole and its acyclic tautomer can influence regioselectivity.[10] By carefully choosing the base and reaction conditions, deprotonation can be directed.

  • Base Selection: A strong, non-nucleophilic base is essential. Lithium bis(trimethylsilyl)amide (LiHMDS) is an excellent choice as it is highly effective at deprotonation without the risk of adding to the oxazole ring.[10]

  • Temperature Control: These reactions are performed at very low temperatures (-78 °C) to prevent unwanted side reactions, decomposition of the lithiated intermediate, and to ensure kinetic control over the deprotonation step.[10]

Experimental Protocol: Synthesis of 4-Bromo-5-(thiophen-2-yl)oxazole (Adapted from Organic Syntheses)[10]

  • Setup: In a dried, three-necked round-bottomed flask under an argon atmosphere, dissolve 5-(thiophen-2-yl)oxazole (1.0 equiv) in anhydrous dimethylformamide (DMF).

  • Deprotonation: Cool the solution to a range of -15 °C to -10 °C. Slowly add a 1.0 M solution of LiHMDS in THF (1.05 equiv) via syringe, maintaining the internal temperature within the specified range. Stir the mixture at -15 °C for 30 minutes.

  • Bromination: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. In a separate flask, prepare a solution of NBS (1.0 equiv) in anhydrous DMF. Add the NBS solution to the reaction mixture while keeping the temperature below -65 °C.

  • Quench and Workup: Stir the mixture for 30 minutes at -78 °C. Quench the reaction by adding a 2 N aqueous NaOH solution, allowing the mixture to warm above 0 °C. Dilute with water and extract the product with a suitable solvent like methyl tert-butyl ether (MTBE). The combined organic layers are washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield the pure 4-bromo-5-(thiophen-2-yl)oxazole.[10]

G cluster_workflow 4-Bromo-oxazole Synthesis via Lithiation A 1. Dissolve Oxazole in aprotic solvent (DMF) B 2. Cool to -15 °C A->B C 3. Add LiHMDS (1.05 eq) Stir 30 min B->C D 4. Cool to -78 °C C->D E 5. Add NBS solution in DMF (keep temp < -65 °C) D->E F 6. Stir 30 min at -78 °C E->F G 7. Quench (NaOH aq.) & Workup F->G H 8. Column Chromatography G->H I Pure 4-Bromo-oxazole H->I

Caption: Step-by-step workflow for 4-bromo-oxazole synthesis.

Synthesis of 2-Bromo- and Polybromo-oxazoles

2-Bromo-oxazoles

The C2 proton is the most acidic on the oxazole ring, making C2-lithiation and subsequent bromination a viable strategy. The conditions are similar to those for C4-bromination, often requiring a strong base at low temperatures. In some cases, with careful selection of the base and substrate, selective C2-bromination can be achieved over C4.

Polybrominated Oxazoles

Exhaustive bromination can be accomplished by treating an activated oxazole substrate with an excess of the brominating agent, such as NBS. This approach has been used to synthesize di- and tri-bromo oxazoles in a single step.[11]

Experimental Protocol: Synthesis of Di- and Tri-bromo-oxazoles (Adapted from Goud et al., 2020)[11]

  • Reaction Setup: To a stirred solution of 5-(2,5-dimethoxyphenyl)oxazole (1.0 equiv) in THF, add N-Bromosuccinimide (NBS, ~1.6 equiv).

  • Reaction: Allow the mixture to stir at room temperature for 4 hours, monitoring progress by TLC.

  • Workup and Purification: Evaporate the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography.

This particular reaction yields a mixture of products due to bromination occurring on both the oxazole and the activated phenyl ring.[11]

Table 1: Products from the Bromination of 5-(2,5-dimethoxyphenyl)oxazole with NBS [11]

CompoundStructureYield
12 2,4-Dibromo-5-(4-bromo-2,5-dimethoxyphenyl)oxazole22%
13 2-Bromo-5-(4-bromo-2,5-dimethoxyphenyl)oxazole24%
14 4-Bromo-5-(4-bromo-2,5-dimethoxyphenyl)oxazole19%

Data sourced from Goud et al., Molecules, 2020.[11]

Conclusion and Future Outlook

The synthesis of bromo-oxazoles is a mature field with a variety of robust and regioselective methods at the disposal of the synthetic chemist. For 5-bromo derivatives, direct electrophilic bromination remains the most efficient route. For the less accessible 2- and 4-bromo isomers, deprotonation-bromination strategies under cryogenic conditions are the gold standard, offering excellent control and yields. As the demand for novel, complex molecules in drug discovery continues to grow, the ability to selectively synthesize these versatile bromo-oxazole building blocks will remain a critical enabling technology, paving the way for future innovations in medicine and materials science.

References

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC.
  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
  • OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. YouTube.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas. YouTube.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI.
  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. MDPI.
  • 4-Bromo-5-(thiophen-2-yl)oxazole. Organic Syntheses.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • The Synthesis of Oxazole-containing Natural Products. D-Scholarship@Pitt.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.

Sources

Foundational

A Comprehensive Technical Guide to the Spectroscopic Analysis of 2-Bromo-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Bromo-1,3-oxazole is a halogenated five-membered aromatic heterocycle. The oxazole ring is a common motif in a wide array of biologically act...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,3-oxazole is a halogenated five-membered aromatic heterocycle. The oxazole ring is a common motif in a wide array of biologically active compounds and natural products, making its derivatives, such as 2-bromo-1,3-oxazole, valuable building blocks in medicinal chemistry and materials science.[1] The bromine atom at the C2 position provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the synthesis of more complex molecular architectures.

Accurate and unambiguous structural characterization is paramount in the development of novel chemical entities. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for elucidating the molecular structure and confirming the identity and purity of synthesized compounds like 2-Bromo-1,3-oxazole. This guide provides an in-depth analysis of the expected spectroscopic data for 2-Bromo-1,3-oxazole, grounded in established principles and data from related structures, to serve as a practical reference for researchers in the field.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles and Experimental Considerations

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For 2-Bromo-1,3-oxazole, ¹H and ¹³C NMR will provide distinct signals for each unique proton and carbon atom in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen and nitrogen heteroatoms, as well as the bromine substituent.

When preparing a sample for NMR analysis, the choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for small organic molecules due to its good solubilizing properties and the single residual solvent peak at ~7.26 ppm for ¹H NMR and ~77.16 ppm for ¹³C NMR. For quantitative analysis, the use of an internal standard with a known concentration is recommended.

Standard Protocol for NMR Sample Preparation and Data Acquisition

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 2-Bromo-1,3-oxazole is expected to show two distinct signals corresponding to the two protons on the oxazole ring, H-4 and H-5. Based on data for the parent oxazole and substituted derivatives, the chemical shifts can be predicted.[2] The proton at the C5 position (H-5) is expected to be downfield compared to the proton at the C4 position (H-4) due to the influence of the adjacent oxygen atom.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4~7.2 - 7.4Doublet (d)~0.8 - 1.0
H-5~7.8 - 8.0Doublet (d)~0.8 - 1.0
  • Interpretation: The two signals will appear as sharp doublets due to the small three-bond coupling (³JHH) between H-4 and H-5. The downfield shift of H-5 is consistent with the higher electronegativity of the adjacent oxygen atom compared to the nitrogen atom adjacent to H-4.

Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum will display three signals for the three carbon atoms of the oxazole ring. The chemical shifts are significantly influenced by the heteroatoms and the bromine substituent. A study on the ¹³C NMR spectra of oxazole and its derivatives provides a basis for these predictions.[3]

Carbon Predicted Chemical Shift (δ, ppm)
C-2~140 - 145
C-4~125 - 130
C-5~145 - 150
  • Interpretation: The C-2 carbon, directly attached to the electronegative bromine and nitrogen atoms, is expected to be significantly downfield. The C-5 carbon, adjacent to the oxygen atom, will also be downfield. The C-4 carbon is expected to be the most upfield of the three ring carbons.

Section 2: Infrared (IR) Spectroscopy

Principles of IR Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2-Bromo-1,3-oxazole, the key vibrational modes will be associated with the C-H, C=N, C=C, and C-O bonds of the oxazole ring, as well as the C-Br bond.

Protocol for IR Sample Preparation and Analysis

Caption: General workflow for acquiring an IR spectrum.

Predicted IR Spectral Data and Interpretation

The IR spectrum of 2-Bromo-1,3-oxazole is expected to show several characteristic absorption bands.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3100 - 3150=C-H stretchMedium
~1550 - 1600C=N stretchMedium to Strong
~1450 - 1500C=C stretch (ring)Medium
~1050 - 1150C-O-C stretch (ring)Strong
~600 - 700C-Br stretchMedium to Strong
  • Interpretation: The presence of a band in the 3100-3150 cm⁻¹ region is indicative of the C-H bonds on the aromatic oxazole ring. The C=N and C=C stretching vibrations within the ring will give rise to absorptions in the 1450-1600 cm⁻¹ region. A strong absorption due to the C-O-C stretching of the ether linkage within the ring is expected around 1050-1150 cm⁻¹. The C-Br stretching vibration is anticipated to appear in the lower frequency region of the spectrum, typically between 600 and 700 cm⁻¹.

Section 3: Mass Spectrometry (MS)

Fundamentals of Electron Impact Mass Spectrometry (EI-MS)

Electron Impact Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. For 2-Bromo-1,3-oxazole, the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of approximately equal intensity separated by two mass units (M⁺ and M+2).

Protocol for Mass Spectrometry Analysis

A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). The sample is then ionized in the source, and the resulting ions are separated by the mass analyzer and detected.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular weight of 2-Bromo-1,3-oxazole (C₃H₂BrNO) is 147.96 g/mol .[4] The mass spectrum is expected to show a molecular ion peak cluster corresponding to the two isotopes of bromine.

  • Molecular Ion: A pair of peaks at m/z 147 (for C₃H₂⁷⁹BrNO) and m/z 149 (for C₃H₂⁸¹BrNO) with approximately a 1:1 intensity ratio.

The fragmentation of oxazoles in EI-MS often involves the loss of small, stable molecules.[5] For 2-Bromo-1,3-oxazole, the following fragmentation pathways are plausible:

Fragmentation M [C₃H₂BrNO]⁺ m/z 147/149 F1 [C₃H₂NO]⁺ m/z 68 M->F1 - Br F2 [C₂H₂N]⁺ m/z 40 M->F2 - CO - Br F3 [Br]⁺ m/z 79/81 M->F3 - C₃H₂NO

Caption: Predicted fragmentation pathway for 2-Bromo-1,3-oxazole in EI-MS.

  • Interpretation of Fragmentation:

    • Loss of Bromine: The most likely initial fragmentation is the loss of a bromine radical to form the stable oxazolyl cation at m/z 68.

    • Loss of Carbon Monoxide and Bromine: Subsequent or concerted loss of carbon monoxide and a bromine radical would lead to a fragment at m/z 40.

    • Bromine Cation: A peak corresponding to the bromine cation at m/z 79/81 may also be observed.

Conclusion

The spectroscopic analysis of 2-Bromo-1,3-oxazole provides a wealth of structural information. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and provides insights into the molecule's fragmentation pattern. The predicted data presented in this guide, based on established spectroscopic principles and data from related compounds, serves as a valuable resource for the identification and characterization of this important synthetic building block. Experimental verification of this data will further solidify our understanding of the physicochemical properties of 2-Bromo-1,3-oxazole.

References

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling and Toxicity of 2-Bromo-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals Understanding the Hazard Profile of 2-Bromo-1,3-oxazole 2-Bromo-1,3-oxazole is a halogenated heterocyclic compound with applications in synthetic organic ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile of 2-Bromo-1,3-oxazole

2-Bromo-1,3-oxazole is a halogenated heterocyclic compound with applications in synthetic organic chemistry.[1][2] Its utility as a building block in the synthesis of more complex molecules, including those with potential biological activity, necessitates a thorough understanding of its hazard profile.[3][4]

The primary hazards associated with 2-Bromo-1,3-oxazole, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are summarized below.[5] It is classified as a combustible liquid that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[5]

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Flammable Liquids4H227: Combustible liquid
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation
Data sourced from PubChem CID 14931772.[5]

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is paramount before commencing any work with 2-Bromo-1,3-oxazole. The following diagram illustrates a recommended workflow to identify hazards, assess risks, and implement appropriate control measures.

RiskAssessmentWorkflow Risk Assessment Workflow for 2-Bromo-1,3-oxazole cluster_Plan Planning & Assessment cluster_Execute Execution cluster_Review Review & Emergency Prep Identify_Hazards 1. Hazard Identification - Review GHS classifications - Consult Safety Data Sheets Assess_Risks 2. Risk Assessment - Evaluate exposure potential - Consider quantities used Identify_Hazards->Assess_Risks informs Select_Controls 3. Select Control Measures - Engineering Controls - Administrative Controls - Personal Protective Equipment (PPE) Assess_Risks->Select_Controls dictates Implement_Controls 4. Implement Controls - Work in a fume hood - Wear appropriate PPE Select_Controls->Implement_Controls leads to Safe_Handling 5. Safe Handling & Use - Follow SOPs - Minimize exposure Implement_Controls->Safe_Handling enables Waste_Disposal 6. Waste Disposal - Segregate halogenated waste - Follow institutional guidelines Safe_Handling->Waste_Disposal generates Emergency_Prep 7. Emergency Preparedness - Locate safety showers/eyewash - Know spill cleanup procedures Safe_Handling->Emergency_Prep requires Review_Update 8. Review & Update - Periodically review procedures - Update based on new information Waste_Disposal->Review_Update informs

Risk Assessment Workflow

Safe Handling and Experimental Protocols

Adherence to standard operating procedures is critical for minimizing exposure and ensuring a safe working environment.

Engineering and Administrative Controls
  • Ventilation: All manipulations of 2-Bromo-1,3-oxazole, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.

  • Access Control: Areas where 2-Bromo-1,3-oxazole is used should be clearly marked, and access should be restricted to authorized personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory. The following table outlines the minimum requirements.

Body PartProtectionStandard
Eyes/FaceSafety goggles with side shields or a face shieldANSI Z87.1
HandsChemically resistant gloves (e.g., nitrile, neoprene)EN 374
BodyFlame-resistant laboratory coat
FeetClosed-toe shoes
Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the fume hood is operational and all necessary PPE is donned. Have appropriate spill cleanup materials readily available.

  • Weighing and Transfer:

    • If a solid, carefully weigh the required amount in a tared container within the fume hood.

    • If a liquid, use a calibrated syringe or pipette for accurate and contained transfer.

    • Avoid generating dust or aerosols.

  • Reaction Setup:

    • Add the compound to the reaction vessel slowly and in a controlled manner.

    • Ensure the reaction apparatus is securely clamped and properly assembled.

  • Post-Reaction Workup:

    • Quench the reaction carefully, being mindful of any potential exotherms.

    • Perform extractions and purifications within the fume hood.

  • Decontamination:

    • Thoroughly clean all glassware and equipment that came into contact with 2-Bromo-1,3-oxazole.

    • Wipe down the work surface in the fume hood.

    • Remove and dispose of gloves properly, and wash hands thoroughly with soap and water.

Toxicological Information

  • Acute Effects:

    • Inhalation: May cause respiratory tract irritation, leading to coughing and shortness of breath.[5]

    • Skin Contact: Causes skin irritation, which can manifest as redness, itching, and pain.[5]

    • Eye Contact: Causes serious eye irritation, potentially leading to redness, pain, and impaired vision.[5]

    • Ingestion: While not a primary route of occupational exposure, ingestion is expected to be harmful. For a related compound, 2-bromo-1,3-oxazole-4-carboxylic acid, it is classified as harmful if swallowed.[8]

  • Chronic Effects: Data on the long-term effects of exposure to 2-Bromo-1,3-oxazole are not available. However, as with many halogenated organic compounds, repeated or prolonged exposure should be avoided.[6]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
Exposure RouteAction
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Leak Procedures
  • Small Spills:

    • Ensure the area is well-ventilated (work within a fume hood).

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert laboratory personnel and the institutional safety officer.

    • Prevent the spill from entering drains.

    • Cleanup should only be performed by trained personnel with appropriate respiratory protection.

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

  • Storage: Store 2-Bromo-1,3-oxazole in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from heat, sparks, and open flames. Store separately from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste 2-Bromo-1,3-oxazole and contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Reactivity Profile

Oxazoles are generally thermally stable aromatic compounds.[9] However, the presence of the bromine atom on the oxazole ring of 2-Bromo-1,3-oxazole makes it susceptible to various chemical transformations, particularly nucleophilic substitution and metal-catalyzed cross-coupling reactions.[1][2]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: Combustion or thermal decomposition may produce toxic and corrosive fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide.[10]

References

  • Chemical Methodologies. (2022). Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1,3-oxazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • ACS Publications. (2026). A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[1][11]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • PubMed. (n.d.). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Retrieved from [Link]

  • ResearchGate. (n.d.). Known literature approaches to substituted 2-bromooxazoles. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Retrieved from [Link]

  • National Institutes of Health. (2023). Perspective on halogenated organic compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct cross-coupling of 2-bromo-1,3,4-oxadiazoles with boron-containing derivatives. Retrieved from [Link]

  • PubMed. (2024). Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. Retrieved from [Link]

  • ChemSec. (n.d.). Halogenated compounds. Retrieved from [Link]

  • TSI Journals. (n.d.). A Theoretical Analysis of a 1,3-Oxazole Derivative used as an Antifungal Active Agent that Varies with Ambient Temperature. Retrieved from [Link]

  • AIDIC. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Retrieved from [Link]

  • National Institutes of Health. (2019). A comprehensive review on biological activities of oxazole derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Halogen Inhalation-Induced Lung Injury and Acute Respiratory Distress Syndrome. Retrieved from [Link]

  • National Institutes of Health. (2025). 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone Alleviate TNBS-Induced Colitis and Exhibit No Significant Testicular Toxicity. Retrieved from [Link]

  • ResearchGate. (2025). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Step-by-Step Procedure for Suzuki-Miyaura Coupling with 2-Bromo-Oxazoles

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed re...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, has become indispensable in both academic and industrial laboratories, particularly in the synthesis of biaryl and heteroaryl structures.[3] The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active molecules and FDA-approved drugs due to its ability to engage in hydrogen bonding and act as a bioisostere for ester and amide groups.[4][5]

Consequently, the ability to functionalize oxazole rings via Suzuki-Miyaura coupling is of paramount importance for drug discovery and development professionals. This guide provides a comprehensive, in-depth protocol for the successful execution of Suzuki-Miyaura coupling reactions using 2-bromo-oxazoles as the electrophilic partner. We will delve into the mechanistic underpinnings, critical parameters, a detailed step-by-step procedure, and troubleshooting strategies to empower researchers to confidently apply this powerful transformation.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction lies in a well-defined palladium-based catalytic cycle. A fundamental understanding of this cycle is crucial for rational optimization and troubleshooting. The process is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6]

  • Oxidative Addition: The cycle begins with a catalytically active 14-electron Pd(0) complex, which inserts into the carbon-bromine bond of the 2-bromo-oxazole. This step forms a new, square-planar Pd(II) intermediate. The rate of this step is often influenced by the electron density of the halide; electron-deficient halides, such as 2-bromo-oxazoles, typically undergo oxidative addition more readily.[7]

  • Transmetalation: This is the pivotal step where the organic group from the boron reagent is transferred to the palladium center. For this to occur, the organoboron compound must first be activated by a base.[8] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the exchange of the halide on the Pd(II) complex with the organic moiety from the boron reagent.[2][8]

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the 2-aryl-oxazole product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][6]

The ligands coordinated to the palladium center play a vital role throughout this cycle. They stabilize the palladium species, prevent the formation of inactive palladium black, and modulate the steric and electronic properties of the catalyst to enhance reactivity and selectivity.[6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OA_Intermediate R¹-Pd(II)L₂-X Pd0->OA_Intermediate Oxidative Addition TM_Intermediate R¹-Pd(II)L₂-R² OA_Intermediate->TM_Intermediate Transmetalation TM_Intermediate->Pd0 Reductive Elimination Product 2-Aryl-Oxazole (R¹-R²) TM_Intermediate->Product Product Formation Electrophile 2-Bromo-Oxazole (R¹-X) Electrophile->OA_Intermediate Boronic_Acid Organoboron Reagent (R²-B(OR)₂) Boronic_Acid->TM_Intermediate Base Base Base->TM_Intermediate

Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Critical Reaction Components: A Guide to Selection

The success of the coupling reaction is highly dependent on the judicious choice of each component.

ComponentRole in ReactionKey Considerations & Recommendations
2-Bromo-oxazole ElectrophileThe C-Br bond at the 2-position of the electron-deficient oxazole ring is readily activated for oxidative addition. Ensure high purity of the starting material.
Organoboron Reagent NucleophileBoronic Acids (RB(OH)₂): Most common, but can be prone to decomposition via protodeboronation, especially electron-deficient heteroarylboronic acids.[9] Boronate Esters (e.g., Pinacol Esters): More stable, with a longer shelf-life and less prone to decomposition under reaction conditions.[10] Often preferred for complex syntheses.
Palladium Catalyst CatalystPd(PPh₃)₄: A common, reliable choice but can be air-sensitive. PdCl₂(dppf): Excellent for a broad range of substrates, offering good stability. Pd(OAc)₂ + Ligand: Allows for flexible ligand screening to optimize for challenging substrates.[11] Catalyst loading is typically 1-5 mol%.
Ligand Catalyst Stabilizer & ModifierPhosphine Ligands (e.g., PPh₃, SPhos, XPhos, dppf): Electron-rich and bulky phosphines often promote the oxidative addition and reductive elimination steps.[4][6] N-Heterocyclic Carbenes (NHCs): Strong electron donors that can form very stable and active catalysts.
Base Activator for TransmetalationInorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are widely used.[2][6] Cs₂CO₃ is often more effective but also more expensive. K₃PO₄ is a strong base that can be effective for less reactive partners.[3] The choice of base is critical and must be screened for optimal results.[8]
Solvent Reaction MediumEthers (Dioxane, THF), Aromatics (Toluene), Amides (DMF): A variety of solvents are suitable.[6] Aqueous Mixtures: A small amount of water is often added to organic solvents (e.g., Dioxane/H₂O) to aid in dissolving the inorganic base and facilitate the hydrolysis of boronate esters to the more reactive boronic acids.[6][12]

Detailed Experimental Protocol

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 2-bromo-oxazole derivative with a generic arylboronic acid. Safety Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
ReagentRoleMol. Wt. ( g/mol )EquivalentsAmount (for 1 mmol scale)
2-Bromo-oxazole derivativeElectrophileVaries1.01.0 mmol
Arylboronic AcidNucleophileVaries1.2 - 1.51.2 - 1.5 mmol
PdCl₂(dppf)·CH₂Cl₂Catalyst816.640.03 (3 mol%)24.5 mg
K₂CO₃ (anhydrous)Base138.212.0 - 3.0276 - 415 mg
1,4-DioxaneSolvent88.11-8 mL
Deionized WaterCo-solvent18.02-2 mL
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 2-bromo-oxazole derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

    • Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (0.03 equiv).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[13] Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

  • Solvent Addition and Degassing:

    • Using a syringe, add the degassed solvent mixture (1,4-Dioxane and water, typically in a 4:1 to 5:1 ratio). To degas the solvent, bubble argon through it for 15-20 minutes prior to use.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously. The reaction may be heterogeneous depending on the solubility of the base.

  • Monitoring Progress:

    • Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.[1] A typical mobile phase for TLC analysis could be a mixture of ethyl acetate and hexanes.[1] The reaction is complete when the limiting reagent (2-bromo-oxazole) is fully consumed. Typical reaction times range from 2 to 24 hours.

  • Work-up Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (or another suitable organic solvent) and water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Purification and Characterization:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure 2-aryl-oxazole product.[1]

    • Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H, ¹³C) and Mass Spectrometry.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This table addresses common issues and provides actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized Pd).2. Insufficiently degassed system.3. Inappropriate base or solvent.4. Decomposition of boronic acid.1. Use a fresh bottle of catalyst or a pre-catalyst.2. Ensure thorough degassing of solvents and the reaction vessel.3. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems.4. Switch to a more stable boronate ester (e.g., pinacol ester).
Protodeboronation of Boronic Acid 1. Boronic acid is unstable under the reaction conditions.2. Reaction temperature is too high or reaction time is too long.1. Use a boronate ester or a trifluoroborate salt.[9]2. Attempt the reaction at a lower temperature.3. Use a more active catalyst/ligand system to shorten the reaction time.
Formation of Homocoupled Byproducts 1. Presence of oxygen in the reaction.2. Reaction temperature is too high.1. Improve the degassing procedure.2. Lower the reaction temperature.
Formation of Palladium Black 1. Ligand dissociation leading to catalyst decomposition.2. Reaction temperature is too high.1. Use a more robust ligand that binds strongly to palladium (e.g., bulky phosphines or NHCs).2. Reduce the reaction temperature. Note: Some darkening of the reaction is normal.[7]
Difficulty in Product Purification 1. Co-elution of product with boron-containing byproducts.2. Product is highly polar.1. Perform an acidic or basic wash during work-up to remove some impurities. A common trick is to wash the organic layer with aqueous NaOH to remove excess boronic acid.2. Adjust the polarity of the chromatography eluent system.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Bellina, F., & Rossi, R. (2010). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Nolan, S. P., & Organ, M. G. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research. [Link]

  • Colacot, T. J. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]

  • Tantry, S. J., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]

  • Smith, A. M., & Norrby, P.-O. (2001). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Lin, Z., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2015). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. [Link]

  • ResearchGate. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • Newman, S. G., & Biscoe, M. R. (2013). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Tetrahedron Letters. [Link]

  • Devi, M. (2013). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals. [Link]

  • ResearchGate. (2019). Synthesis of biphenyl oxazole derivatives via Suzuki coupling and biological evaluations as nucleotide pyrophosphatase/phosphodiesterase-1 and -3 inhibitors. [Link]

  • Strømsodd, E. A., et al. (2020). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. [Link]

  • Vantourout, J. C., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis. [Link]

  • Baroudi, A., & Alami, M. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Ahmad, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Drug Discovery. [Link]

  • ACS Publications. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings with 4. [Link]

  • Lin, Z., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]

  • RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

  • YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? : r/Chempros. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]

  • ResearchGate. (2007). Table 1. Screening of palladium catalysts for the Suzuki coupling of... [Link]

  • PubMed. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]

  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • PubMed Central. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. [Link]

Sources

Application

Application Notes and Protocols: 2-Bromo-1,3-oxazole in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of the 1,3-Oxazole Moiety and the Utility of its 2-Bromo Derivative The 1,3-oxazole ring is a privileged five-membe...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 1,3-Oxazole Moiety and the Utility of its 2-Bromo Derivative

The 1,3-oxazole ring is a privileged five-membered heterocyclic scaffold that is a constituent of numerous natural products and medicinally relevant compounds.[1][2] Its unique electronic and structural properties allow it to act as a bioisostere for amide or ester groups, engaging in hydrogen bonding and other non-covalent interactions with biological targets.[1] Consequently, oxazole-containing molecules exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties.[3][4]

2-Bromo-1,3-oxazole serves as a versatile and highly valuable building block in the synthesis of these complex bioactive molecules. The bromine atom at the C2 position provides a reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse substituents at this position, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs. The C2 position of the oxazole ring is the most electron-deficient, making it susceptible to nucleophilic attack and facilitating reactions such as metalation.[5]

This guide provides an in-depth overview of the applications of 2-bromo-1,3-oxazole in medicinal chemistry, with a focus on its use in palladium-catalyzed cross-coupling reactions. Detailed protocols for key transformations are provided to facilitate the practical application of this important synthetic intermediate.

Core Applications in Medicinal Chemistry: A Gateway to Bioactive Scaffolds

The primary application of 2-bromo-1,3-oxazole in medicinal chemistry is as a precursor for the synthesis of 2-substituted oxazoles. These reactions are pivotal in the construction of a wide array of biologically active compounds.

Synthesis of Kinase Inhibitors

Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6][7] The oxazole scaffold is a common feature in many kinase inhibitors. 2-Bromo-1,3-oxazole provides a direct route to introduce aryl and heteroaryl moieties that can occupy the ATP-binding site of kinases. For instance, the synthesis of novel casein kinase-2 (CK2) inhibitors has been explored using benzimidazole-thiadiazole derivatives, highlighting the importance of heterocyclic scaffolds in this area.[8] While not a direct example with 2-bromo-1,3-oxazole, the synthetic strategies are highly analogous.

Development of Anticancer Agents

The 1,3-oxazole motif is present in a variety of natural products and synthetic molecules with potent anticancer properties.[1][3][9] These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, targeting DNA, and inhibiting key enzymes in cancer cell signaling pathways.[3][9] The ability to functionalize the oxazole ring via its 2-bromo derivative is instrumental in developing novel anticancer agents with improved efficacy and selectivity. For example, novel 1,3-oxazole sulfonamides have been synthesized and shown to be potent inhibitors of cancer cell growth.[3]

Construction of Antiviral Compounds

Oxazole derivatives have also emerged as a promising class of antiviral agents.[4] The synthesis of 1,3,4-oxadiazole-incorporated 1,2,3-triazole moieties has been explored for their potential as anticancer agents targeting thymidylate synthase, demonstrating the utility of combining different heterocyclic systems to achieve desired biological activities.[10] The synthetic accessibility of 2-substituted oxazoles from 2-bromo-1,3-oxazole makes it a valuable tool in the development of new antiviral therapies.

Synthetic Transformations: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. 2-Bromo-1,3-oxazole is an excellent substrate for these reactions, allowing for the introduction of a wide range of substituents at the C2 position.

Workflow for Palladium-Catalyzed Cross-Coupling Reactions

Below is a generalized workflow for the palladium-catalyzed cross-coupling of 2-bromo-1,3-oxazole.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Combine 2-bromo-1,3-oxazole, coupling partner, and base in a dry flask prep2 Add palladium catalyst and ligand prep1->prep2 prep3 Evacuate and backfill with inert gas (e.g., Argon) prep2->prep3 react1 Add anhydrous solvent prep3->react1 Proceed to reaction react2 Heat to the desired temperature and stir for the required time react1->react2 react3 Monitor reaction progress (TLC, LC-MS) react2->react3 workup1 Cool to room temperature and quench react3->workup1 Upon completion workup2 Extract with an organic solvent workup1->workup2 workup3 Wash, dry, and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Caption: Generalized workflow for cross-coupling reactions.

Detailed Protocols

The following protocols are generalized procedures for the most common palladium-catalyzed cross-coupling reactions involving 2-bromo-1,3-oxazole. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[11]

Reaction Scheme: 2-Bromo-1,3-oxazole + R-B(OH)₂ → 2-R-1,3-oxazole

Materials:

  • 2-Bromo-1,3-oxazole

  • Aryl- or heteroarylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (if using an aqueous base solution)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 2-bromo-1,3-oxazole (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst degradation.

  • Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The solvent system is chosen to ensure the solubility of all reactants and to achieve the desired reaction temperature. Aprotic polar solvents like dioxane and DMF are commonly used.

Protocol 2: Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organic halide.[12]

Reaction Scheme: 2-Bromo-1,3-oxazole + R-Sn(Bu)₃ → 2-R-1,3-oxazole

Materials:

  • 2-Bromo-1,3-oxazole

  • Organostannane (e.g., aryl- or vinyltributyltin) (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(AsPh₃)₂) (1-5 mol%)

  • Anhydrous solvent (e.g., toluene, DMF, THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 2-bromo-1,3-oxazole (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent (e.g., toluene).

  • Add the organostannane (1.2 eq) via syringe.

  • Heat the reaction mixture to 90-110 °C and stir for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of KF to remove tin byproducts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: While Stille couplings are generally tolerant to moisture, using anhydrous solvents can prevent the hydrolysis of the organostannane reagent.

  • Ligand: The choice of phosphine ligand can influence the rate of oxidative addition and reductive elimination, thereby affecting the overall efficiency of the catalytic cycle.

  • Potassium Fluoride Wash: Tributyltin halides are common byproducts of the Stille reaction and can be difficult to remove. A KF wash precipitates the tin as insoluble tributyltin fluoride, facilitating its removal.

Protocol 3: Sonogashira Coupling

The Sonogashira coupling is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13]

Reaction Scheme: 2-Bromo-1,3-oxazole + R-C≡CH → 2-(C≡C-R)-1,3-oxazole

Materials:

  • 2-Bromo-1,3-oxazole

  • Terminal alkyne (1.2-2.0 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) salt (e.g., CuI) (1-10 mol%)

  • Base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 2-bromo-1,3-oxazole (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide (4 mol%).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 eq).

  • Add the terminal alkyne (1.5 eq) via syringe.

  • Stir the reaction mixture at room temperature to 60 °C for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated amine salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Copper(I) Co-catalyst: The copper(I) salt is essential for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Amine Base: The amine serves both as a base to deprotonate the terminal alkyne and as a solvent in some cases. It also scavenges the HBr formed during the reaction.

Protocol 4: Heck Coupling

The Heck coupling reaction involves the coupling of an unsaturated halide with an alkene.

Reaction Scheme: 2-Bromo-1,3-oxazole + R-CH=CH₂ → 2-(CH=CH-R)-1,3-oxazole

Materials:

  • 2-Bromo-1,3-oxazole

  • Alkene (1.1-2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (2-10 mol%)

  • Base (e.g., triethylamine, K₂CO₃, NaOAc) (1.5-3.0 equivalents)

  • Anhydrous solvent (e.g., DMF, acetonitrile, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 2-bromo-1,3-oxazole (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (4 mol%), and the base (e.g., triethylamine, 2.0 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent (e.g., DMF).

  • Add the alkene (1.5 eq) via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture to remove any inorganic salts.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base: The base is required to neutralize the HBr generated in the catalytic cycle, regenerating the active Pd(0) catalyst.

  • Ligand: The phosphine ligand stabilizes the palladium catalyst and influences the regioselectivity and stereoselectivity of the reaction.

Data Presentation: A Comparative Overview of Cross-Coupling Reactions

The following table provides a general comparison of the key parameters for the palladium-catalyzed cross-coupling reactions of 2-bromo-1,3-oxazole. The yields are indicative and can vary significantly based on the specific substrates and reaction conditions.

Reaction TypeCoupling PartnerTypical CatalystTypical BaseTypical SolventTemperature (°C)General Yield Range (%)
Suzuki-Miyaura Boronic acid/esterPd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, Cs₂CO₃Dioxane, Toluene80-11060-95
Stille OrganostannanePd(PPh₃)₄, Pd₂(dba)₃None requiredToluene, DMF90-12050-90
Sonogashira Terminal alkynePdCl₂(PPh₃)₂, CuIEt₃N, i-Pr₂NHTHF, DMF25-8065-98
Heck AlkenePd(OAc)₂, PdCl₂(PPh₃)₂Et₃N, K₂CO₃DMF, ACN80-14040-85

Visualization of Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Stille reactions.

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA 2-Bromo-1,3-oxazole PdII Br-Pd(II)L₂ (Oxazole) OA->PdII Trans Transmetalation PdII->Trans R-B(OR')₂ Base PdII_R R-Pd(II)L₂ (Oxazole) Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 2-R-1,3-Oxazole

Caption: Suzuki-Miyaura Catalytic Cycle.

Stille_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA 2-Bromo-1,3-oxazole PdII Br-Pd(II)L₂ (Oxazole) OA->PdII Trans Transmetalation PdII->Trans R-Sn(Bu)₃ PdII_R R-Pd(II)L₂ (Oxazole) Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 2-R-1,3-Oxazole

Caption: Stille Coupling Catalytic Cycle.

Conclusion

2-Bromo-1,3-oxazole is a cornerstone building block in medicinal chemistry, providing a reliable and versatile platform for the synthesis of a diverse range of biologically active molecules. Its utility in palladium-catalyzed cross-coupling reactions, in particular, has empowered medicinal chemists to efficiently construct complex molecular architectures and explore vast chemical space in the pursuit of novel therapeutics. The protocols and insights provided in this guide are intended to facilitate the application of this valuable reagent in drug discovery and development programs.

References

  • [14][15]

  • [16]

  • [ACS Publications. (2021). A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[6][16]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. Retrieved from https://pubs.acs.org/doi/10.1021/acs.joc.1c02410]([Link]17]

  • [6]

  • [3]

  • [18]

  • [19]

  • [13]

  • [12]

  • [9]

  • [7]

  • [20]

  • [1]

  • [21]

  • [2]

  • [22]

  • [23]

  • [24]

  • [25]

  • [4]

  • [26]

  • [27]

  • [5]

  • [Semantic Scholar. (2023). Benzo[1,2-d:4,5-d']bis([14][16][17]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Retrieved from https://www.semanticscholar.org/paper/Benzo%5B1%2C2-d%3A4%2C5-d%27%5Dbis(%5B1%2C2%2C3%5Dthiadiazole)-and-Its-Bagryanskaya-Bogomyakov/0e0f3164a66a014979f82998a4d4680879203998]([Link]]

  • [15]

  • [28]

  • [29]

  • [10]

  • [30]

  • [11]

  • [31]

  • [32]

  • [8]

Sources

Method

The Robinson-Gabriel Synthesis: A Comprehensive Guide to 2,5-Disubstituted Oxazoles

Introduction: The Enduring Relevance of a Classic Reaction The oxazole ring is a cornerstone of medicinal chemistry and natural product synthesis, appearing in a vast array of biologically active compounds.[1] Its synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of a Classic Reaction

The oxazole ring is a cornerstone of medicinal chemistry and natural product synthesis, appearing in a vast array of biologically active compounds.[1] Its synthesis has therefore been a subject of intense study for over a century. Among the myriad of methods developed, the Robinson-Gabriel synthesis, first described in the early 20th century, remains a fundamental and widely utilized transformation for the preparation of 2,5-disubstituted oxazoles.[2] This application note provides a detailed exploration of the Robinson-Gabriel synthesis, offering in-depth theoretical insights, practical experimental protocols, and expert advice for researchers, scientists, and drug development professionals.

Theoretical Framework: Understanding the "Why" Behind the Synthesis

The Robinson-Gabriel synthesis is fundamentally an acid-catalyzed cyclodehydration of a 2-acylamino-ketone.[2] The reaction proceeds through a series of well-defined steps, each driven by specific chemical principles. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen challenges.

The Reaction Mechanism: A Step-by-Step Dissection

The generally accepted mechanism for the Robinson-Gabriel synthesis under acidic conditions, typically with a strong protic acid like concentrated sulfuric acid, is as follows:

  • Protonation of the Ketone: The reaction is initiated by the protonation of the carbonyl oxygen of the ketone moiety by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Intramolecular Nucleophilic Attack: The lone pair of electrons on the oxygen of the enolized amide then attacks the activated carbonyl carbon in an intramolecular fashion. This is the key ring-forming step, leading to the formation of a five-membered oxazoline intermediate.

  • Dehydration to the Oxazole: The resulting oxazoline intermediate possesses a hydroxyl group which is subsequently protonated by the acid catalyst, converting it into a good leaving group (water). Elimination of water, followed by deprotonation, results in the formation of the aromatic oxazole ring.

Robinson_Gabriel_Mechanism cluster_start Starting Material cluster_intermediate1 Protonation & Enolization cluster_intermediate2 Cyclization cluster_product Dehydration & Aromatization 2-Acylamino-ketone 2-Acylamino-ketone Protonated_Ketone Protonated Ketone / Enol 2-Acylamino-ketone->Protonated_Ketone + H+ Oxazoline_Intermediate Oxazoline Intermediate Protonated_Ketone->Oxazoline_Intermediate Intramolecular Nucleophilic Attack Oxazole 2,5-Disubstituted Oxazole Oxazoline_Intermediate->Oxazole - H2O, - H+

The Role of the Dehydrating Agent: From Harsh to Mild

The choice of the dehydrating agent is critical to the success of the Robinson-Gabriel synthesis. Historically, strong protic acids such as concentrated sulfuric acid or polyphosphoric acid (PPA) have been the reagents of choice.[3]

  • Concentrated Sulfuric Acid: This classic reagent is highly effective due to its strong dehydrating properties and its ability to act as a catalyst. However, its harshness can be a significant drawback, leading to side reactions and decomposition of sensitive substrates. The high temperatures often required can further exacerbate these issues.

  • Modern Dehydrating Agents: To address the limitations of strong acids, a range of milder reagents have been developed. These include:

    • Phosphorus Oxychloride (POCl₃): Often used in the presence of a base like pyridine, POCl₃ offers a less acidic alternative.[2]

    • Trifluoroacetic Anhydride (TFAA): This reagent is particularly useful in solid-phase synthesis.[4]

    • Burgess Reagent: A mild and selective dehydrating agent that can be used under neutral conditions, making it suitable for substrates with acid-labile functional groups.

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step protocols for the synthesis of the starting material, 2-benzamidoacetophenone, and its subsequent cyclodehydration to 2,5-diphenyloxazole using the classical Robinson-Gabriel conditions.

Protocol 1: Synthesis of 2-Benzamidoacetophenone (Starting Material)

This procedure is adapted from a reliable method for the acylation of 2-aminoacetophenone.

Materials:

  • 2-Aminoacetophenone hydrochloride

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend 2-aminoacetophenone hydrochloride (1.0 eq) in dichloromethane (10 volumes).

  • Basification and Acylation: Cool the suspension to 0 °C in an ice bath. Add pyridine (2.2 eq) dropwise, followed by the slow addition of benzoyl chloride (1.1 eq).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding 1 M HCl (10 volumes). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-benzamidoacetophenone.

Protocol 2: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole

This protocol outlines the classical cyclodehydration using concentrated sulfuric acid.

Materials:

  • 2-Benzamidoacetophenone

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice-water

  • Sodium bicarbonate (NaHCO₃)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, carefully add concentrated sulfuric acid (5-10 volumes relative to the starting material).

  • Addition of Starting Material: Slowly and portion-wise, add 2-benzamidoacetophenone (1.0 eq) to the stirred sulfuric acid. The addition should be controlled to manage any exotherm.

  • Heating and Reaction Monitoring: Heat the reaction mixture to 60-80 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the pH is neutral. The product will precipitate as a solid.

  • Isolation and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water.

  • Drying and Purification: Dry the crude product in a desiccator or vacuum oven. Further purification can be achieved by recrystallization from ethanol to afford pure 2,5-diphenyloxazole.

Scope and Limitations: A Quantitative Overview

The Robinson-Gabriel synthesis is a versatile method for the preparation of a wide range of 2,5-disubstituted oxazoles. The following table summarizes the scope of the reaction with representative examples and reported yields.

R¹ (from Acyl Group)R² (from Ketone)Dehydrating AgentYield (%)
PhenylPhenylH₂SO₄~70-80%
4-ChlorophenylPhenylH₂SO₄Good
4-TrifluoromethylphenylPhenylH₂SO₄Good
PhenylMethylPPAModerate
BenzylPhenylH₂SO₄Good

Limitations:

  • Harsh Conditions: The classical method using strong acids is not suitable for substrates with acid-sensitive functional groups.

  • Substrate Scope: The synthesis of the 2-acylaminoketone starting material can sometimes be challenging.

  • Rearrangements: In some cases, acid-catalyzed rearrangements can lead to the formation of undesired byproducts.

Troubleshooting: Navigating Common Pitfalls

Troubleshooting Problem Problem |  Potential Cause |  Solution Low_Yield Low or No Yield |  Incomplete reaction Side reactions Decomposition of starting material or product |  Increase reaction time/temperature Use a milder dehydrating agent Ensure anhydrous conditions Problem:f0->Low_Yield:f0 Byproduct_Formation Formation of Byproducts |  Rearrangements Polymerization |  Lower reaction temperature Use a milder dehydrating agent Purify starting materials Problem:f0->Byproduct_Formation:f0 Difficult_Workup Difficult Work-up |  Emulsion formation Product is soluble in aqueous layer |  Add brine to break emulsion Back-extract aqueous layer with a different organic solvent Problem:f0->Difficult_Workup:f0

Conclusion: A Timeless Tool for Modern Chemistry

The Robinson-Gabriel synthesis, despite its age, remains a powerful and relevant tool in the synthetic chemist's arsenal for the construction of 2,5-disubstituted oxazoles. Its straightforward nature and the ready availability of starting materials make it an attractive choice for both academic research and industrial applications. By understanding the underlying mechanism, carefully selecting the appropriate dehydrating agent, and being aware of potential pitfalls, researchers can effectively employ this classic reaction to access a diverse range of valuable oxazole-containing molecules. The continued development of milder and more efficient variations ensures that the Robinson-Gabriel synthesis will continue to be a cornerstone of heterocyclic chemistry for years to come.

References

  • Organic Syntheses. (1955). α-PHOSPHONO-α-PHENYLACETONITRILE. Coll. Vol. 3, p.737. Available from: [Link]

  • Neha, K., Ali, F., Haider, K., Khasimbi, S., & Wakode, S. (2021). Synthetic approaches for oxazole derivatives: A review.
  • BenchChem. (2025). Application Notes and Protocols for One-Pot Synthesis of 2,5-Disubstituted Oxazoles.
  • Google Patents. (2015). Method for preparing scintillation pure grade 2,5-diphenyl oxazole. CN104327005A.
  • Wiley, R. H. (1945). The Chemistry of Oxazoles. Chemical Reviews, 37(3), 401-442.
  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry: The Structure, Reactions, Synthesis, and Uses of Heterocyclic Compounds. Pergamon Press.
  • Turchi, I. J. (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons.
  • Pascual, S., & Martin, V. S. (2002). Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson−Gabriel Synthesis of Oxazoles. The Journal of Organic Chemistry, 67(22), 7795-7803.
  • Lunn, G. (2004).
  • Organic Syntheses. (1963). 2-AMINOACETOPHENONE. Coll. Vol. 4, p.34. Available from: [Link]

  • Organic Syntheses. (1941). HIPPURIC ACID. Coll. Vol. 1, p.328. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols for One-Pot Synthesis of 2,5-Disubstituted Oxazoles.
  • Wasserman, H. H., & Vinick, F. J. (1973). A new synthesis of oxazoles. The Journal of Organic Chemistry, 38(12), 2277-2278.
  • Gompper, R., & Christmann, O. (1959). Synthese von O-Methyl-hydroxylaminen. Chemische Berichte, 92(8), 1944-1949.
  • Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138.
  • Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.
  • Lewis, J. R. (1985).
  • Gilchrist, T. L. (1997). Heterocyclic Chemistry.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Eicher, T., Hauptmann, S., & Speicher, A. (2013).
  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved January 26, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Oxazole Synthesis

Welcome to the technical support center for oxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates in their...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for oxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates in their oxazole synthesis reactions. My aim is to provide not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you to effectively troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: My Robinson-Gabriel synthesis of a 2,5-disubstituted oxazole is resulting in a low yield. What are the most common culprits?

Low yields in the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone, can often be traced back to a few key areas.[1] The primary suspect is often the dehydration step, which can be inefficient or lead to side reactions if not properly controlled.

Causality and Experimental Choices:

The mechanism of the Robinson-Gabriel synthesis hinges on the effective cyclization of the α-acylamino ketone, followed by dehydration to form the aromatic oxazole ring. The choice of dehydrating agent is critical. Strong protic acids like concentrated sulfuric acid or polyphosphoric acid (PPA) are commonly used. However, their harsh nature can lead to degradation of sensitive substrates.

Troubleshooting Steps:

  • Assess the Dehydrating Agent:

    • For robust substrates: Ensure your sulfuric acid or PPA is fresh and anhydrous. Old reagents can absorb atmospheric moisture, reducing their efficacy.

    • For sensitive substrates: Consider milder dehydrating agents. Reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or triflic anhydride can be effective at lower temperatures, minimizing substrate degradation.[1]

  • Verify Starting Material Purity:

    • The α-acylamino ketone must be pure and dry. Impurities can interfere with the cyclization process. Recrystallize or perform column chromatography on your starting material if its purity is in doubt.

    • Ensure the absence of any residual base from the acylation step, as this can neutralize the acidic catalyst.

  • Optimize Reaction Temperature and Time:

    • High temperatures can promote charring and decomposition. If you observe a dark, tarry reaction mixture, consider lowering the temperature.

    • Conversely, insufficient heat may lead to incomplete cyclization. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Diagnostic Workflow for Low Yield in Robinson-Gabriel Synthesis

The following workflow can help you systematically identify the root cause of low conversion.

Robinson_Gabriel_Troubleshooting start Low Yield in Robinson-Gabriel Synthesis check_reagents 1. Verify Reagent Quality - Anhydrous dehydrating agent? - Pure α-acylamino ketone? start->check_reagents reagent_impure Purify/Replace Reagents check_reagents->reagent_impure No optimize_conditions 2. Optimize Reaction Conditions - Temperature too high/low? - Reaction time sufficient? check_reagents->optimize_conditions Yes reagent_impure->check_reagents change_dehydrating_agent 3. Consider Alternative Dehydrating Agents - POCl₃, SOCl₂, Triflic Anhydride? optimize_conditions->change_dehydrating_agent Still Low Yield success Improved Yield optimize_conditions->success Yield Improved change_dehydrating_agent->optimize_conditions

Caption: Troubleshooting workflow for Robinson-Gabriel synthesis.

Q2: I am attempting a Van Leusen oxazole synthesis, but the reaction is sluggish and gives a complex mixture of products. What should I investigate?

The Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), is a powerful method for synthesizing 5-substituted oxazoles from aldehydes.[2] However, its success is highly dependent on the base used and the reaction conditions.

Causality and Experimental Choices:

The reaction proceeds through the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde, cyclization, and subsequent elimination of p-toluenesulfinic acid to form the oxazole.[2] The choice and strength of the base are paramount. A base that is too weak will result in slow or no reaction, while a base that is too strong can lead to side reactions of the aldehyde, such as self-condensation.

Troubleshooting Steps:

  • Base Selection and Stoichiometry:

    • Potassium carbonate (K₂CO₃) in methanol is a standard and effective base for many substrates.[2] Ensure the K₂CO₃ is finely powdered and dry to maximize its surface area and reactivity.

    • For less reactive aldehydes, a stronger base like potassium tert-butoxide (t-BuOK) in a polar aprotic solvent like THF may be necessary. However, be cautious of aldol condensation side products.

    • Using catalytic amounts of a strong base at lower temperatures can sometimes improve yields by minimizing side reactions.[2]

  • Solvent Considerations:

    • Protic solvents like methanol are common, but for some substrates, aprotic solvents like THF or DME can be beneficial.

    • Ensure your solvent is anhydrous. Water can hydrolyze the isocyanide and quench the deprotonated TosMIC.

  • Aldehyde Purity and Reactivity:

    • Ensure your aldehyde is pure and free of any carboxylic acid impurities, which will neutralize the base.

    • Electron-withdrawing groups on the aldehyde can sometimes lead to the formation of rearranged indolyl primary enamines as byproducts.[2]

Protocol for a Diagnostic Van Leusen Reaction

This protocol can be used as a reliable starting point for optimizing your Van Leusen synthesis.

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Tosylmethyl isocyanide (TosMIC) (1.0 mmol, 1.0 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0 mmol, 2.0 equiv)

  • Methanol, anhydrous (10 mL)

  • Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon inlet

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aldehyde and TosMIC.

  • Add anhydrous methanol and stir until all solids are dissolved.

  • Add the finely powdered potassium carbonate in one portion.

  • Heat the reaction mixture to reflux (approximately 65 °C).

  • Monitor the reaction progress by TLC (e.g., using a 20% ethyl acetate in hexanes mobile phase). The reaction is typically complete within 3-6 hours.[2]

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Q3: My Cook-Heilbron synthesis of a 5-aminooxazole is failing. What are the critical parameters for this reaction?

The Cook-Heilbron synthesis, which involves the reaction of an α-aminonitrile with a carbonyl compound, is a classic method for preparing 5-aminooxazoles. The success of this reaction is highly dependent on the pH and the specific reaction conditions.

Causality and Experimental Choices:

The mechanism involves the initial formation of an intermediate that undergoes cyclization and dehydration. The pH of the reaction medium is crucial as it influences the nucleophilicity of the amino group and the electrophilicity of the carbonyl carbon.

Troubleshooting Steps:

  • Strict pH Control:

    • The reaction is often carried out under buffered conditions or with the slow addition of a base to maintain a specific pH range.

    • If the reaction mixture is too acidic, the amino group of the α-aminonitrile will be protonated, reducing its nucleophilicity.

    • If the reaction mixture is too basic, it can promote side reactions of the carbonyl compound.

  • Reagent Purity:

    • The α-aminonitrile can be unstable and should be used fresh or stored under inert conditions.

    • The carbonyl compound should be free of acidic or basic impurities.

  • Solvent and Temperature:

    • The choice of solvent can influence the solubility of the reagents and intermediates. Aprotic solvents are generally preferred.

    • The reaction temperature should be carefully controlled. In some cases, initial cooling followed by a gradual warm-up can improve yields.

Comparative Table of Oxazole Synthesis Parameters

Synthesis MethodKey ReactantsTypical Catalyst/ReagentCommon SolventsCritical Parameters
Robinson-Gabriel α-Acylamino ketoneH₂SO₄, PPA, POCl₃Toluene, DioxaneAnhydrous conditions, choice of dehydrating agent.[1]
Van Leusen Aldehyde, TosMICK₂CO₃, t-BuOKMethanol, THFBase strength, anhydrous conditions.[2]
Fischer Cyanohydrin, AldehydeAnhydrous HClEtherAnhydrous conditions, slow addition of HCl.
Cook-Heilbron α-Aminonitrile, CarbonylBase or BufferEthanol, DioxaneStrict pH control, reagent stability.

General Troubleshooting Tips for All Oxazole Syntheses

  • Atmosphere: Many reagents used in oxazole synthesis are sensitive to air and moisture. Conducting reactions under an inert atmosphere (nitrogen or argon) is always a good practice.

  • Solvent Purity: Always use dry, freshly distilled solvents. Residual water is a common cause of low yields.

  • Reaction Monitoring: Do not rely solely on reaction time. Actively monitor your reaction's progress using TLC or LC-MS to determine the point of maximum conversion and to identify the formation of byproducts.

  • Purification: Oxazoles can sometimes be challenging to purify due to their polarity. Experiment with different solvent systems for column chromatography and consider recrystallization as an alternative.

By systematically evaluating these factors and understanding the chemical principles behind your chosen synthetic route, you can effectively troubleshoot low conversion rates and achieve higher yields in your oxazole synthesis reactions.

References

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. [Link]

  • OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. Wiley. [Link]

  • Oxazole.pdf. CUTM Courseware. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]

  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. [Link]

  • Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines. The Journal of Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 2-Bromo-1,3-oxazole Hydrochloride

Welcome to the technical support guide for the purification of crude 2-Bromo-1,3-oxazole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 2-Bromo-1,3-oxazole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process, offering explanations and actionable solutions.

Q1: My crude product is a dark-colored, sticky solid. How can I effectively decolorize and crystallize it?

A1: The presence of color and an amorphous, sticky nature in your crude 2-Bromo-1,3-oxazole hydrochloride typically indicates the presence of polymeric byproducts or residual reagents from the synthesis. A multi-step approach is often most effective.

Causality: Dark coloration often arises from trace impurities that are highly conjugated or from degradation products formed during the reaction or initial workup. The hydrochloride salt nature of your compound makes it highly polar and hygroscopic, which can contribute to its sticky or oily appearance.

Recommended Protocol:

  • Trituration: Begin by triturating the crude material with a non-polar solvent in which the desired product has minimal solubility. Diethyl ether or cold ethyl acetate are excellent starting choices. This process washes away non-polar impurities and can often induce crystallization.

    • Procedure: Place the crude solid in a flask, add a small volume of the cold solvent, and vigorously stir or scrape the solid with a spatula. The goal is to break up the solid and suspend it, not dissolve it. Filter the resulting solid and wash with a small amount of fresh, cold solvent.

  • Activated Charcoal Treatment: If the color persists after trituration, a charcoal treatment during recrystallization can be highly effective.

    • Procedure: Dissolve the semi-purified solid in a minimum amount of a suitable hot recrystallization solvent (see table below). Add a very small amount (typically 1-2% w/w) of activated charcoal to the hot solution. Swirl the mixture for a few minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

    • Filter the hot solution through a pad of Celite® or filter paper to remove the charcoal. The filtrate should be significantly lighter in color. Allow the filtrate to cool slowly to induce crystallization.

  • Recrystallization: This is the final and most critical step for obtaining high-purity crystalline material. The choice of solvent is paramount. Given that the compound is a salt, polar protic solvents are generally required.

Q2: My NMR/LC-MS analysis shows significant contamination with unreacted starting materials or synthetic byproducts. What is the best strategy for removal?

A2: Contamination from starting materials, such as α-bromo ketones or amide precursors, is a common issue.[1][2] An acid-base extraction is a highly effective and logical choice for separating the basic 2-Bromo-1,3-oxazole from neutral or acidic impurities, leveraging the properties of its hydrochloride salt form.

Scientific Rationale: As a hydrochloride salt, your compound exists in its protonated, water-soluble form. By neutralizing it to the free base, its solubility profile changes drastically, becoming more soluble in organic solvents and less soluble in water. This differential solubility is the basis for an effective extraction.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude hydrochloride salt in water or dilute aqueous acid (e.g., 0.1 M HCl) to ensure it is fully protonated.

  • Initial Wash: Wash the acidic aqueous solution with a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. This will remove any neutral or acidic organic impurities. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as a saturated sodium bicarbonate (NaHCO₃) solution or cold, dilute sodium hydroxide (NaOH), until the pH is basic (pH ~8-9).[3] This neutralizes the hydrochloride, forming the 2-bromo-1,3-oxazole free base. The free base may precipitate or form an oil.

  • Extraction of Free Base: Immediately extract the aqueous mixture multiple times with an organic solvent (e.g., 3x with DCM or ethyl acetate). The free base is now soluble in the organic layer.

  • Drying and Re-formation of Salt: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. To recover the hydrochloride salt, you can either:

    • Bubble dry HCl gas through the solution.

    • Add a stoichiometric amount of HCl in a solvent like ether or dioxane.

    • The resulting precipitate is the purified 2-Bromo-1,3-oxazole hydrochloride. Filter the solid and dry it under vacuum.

Q3: The compound appears to be unstable during purification, especially on a silica gel column or when heated for extended periods. How can I mitigate this?

A3: While oxazoles are generally described as thermally stable, halogenated heterocycles can be susceptible to degradation, especially under acidic or nucleophilic conditions.[4] The 2-bromo substituent makes the oxazole ring electron-deficient and potentially more susceptible to nucleophilic attack or decomposition, particularly on the acidic surface of silica gel.

Strategies for Minimizing Decomposition:

  • Avoid Silica Gel Chromatography: If possible, avoid standard silica gel chromatography. The acidic nature of silica can promote decomposition. If chromatography is unavoidable, consider using deactivated silica (e.g., treated with triethylamine) or switching to a less acidic stationary phase like alumina.

  • Low-Temperature Recrystallization: When performing recrystallization, avoid prolonged heating. Dissolve the compound in a minimum of hot solvent and allow it to cool promptly. Choose a solvent system that allows for crystallization at or below room temperature.

  • Aqueous Conditions: Be mindful of pH. While stable in its acidic salt form, prolonged exposure to strong bases at high temperatures can lead to decomposition or hydrolysis.[5] All basic washes should be performed quickly and preferably at reduced temperatures.

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification technique based on the nature of the crude product.

PurificationWorkflow start Crude 2-Bromo-1,3-oxazole HCl check_physical Assess Physical State start->check_physical is_oily Oily / Sticky Solid check_physical->is_oily Oily/Sticky is_solid Free-Flowing Solid check_physical->is_solid Solid triturate Triturate with Diethyl Ether is_oily->triturate check_purity Assess Purity (TLC/NMR) is_solid->check_purity triturate->check_purity is_impure Significant Impurities check_purity->is_impure <95% Pure is_pure_enough Minor Impurities check_purity->is_pure_enough >95% Pure acid_base Perform Acid-Base Extraction is_impure->acid_base recrystallize Recrystallize is_pure_enough->recrystallize acid_base->recrystallize final_product Pure Crystalline Product recrystallize->final_product

Caption: Decision tree for purifying crude 2-Bromo-1,3-oxazole HCl.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2-Bromo-1,3-oxazole hydrochloride?

A1: Understanding the basic properties is crucial for purification and handling.

PropertyValueSource
IUPAC Name 2-bromo-1,3-oxazole;hydrochloride[6]
CAS Number 1305712-69-9[6]
Molecular Formula C₃H₃BrClNO[6]
Molecular Weight 184.42 g/mol [6]
Appearance Typically an off-white to tan solid.Inferred
Solubility Expected to be soluble in water, methanol, and ethanol; sparingly soluble in acetone and ethyl acetate; insoluble in hexanes and diethyl ether.Inferred from salt structure

Q2: What are the common impurities found in crude 2-Bromo-1,3-oxazole hydrochloride?

A2: Impurities are almost always related to the synthetic route used. Common syntheses for oxazoles often involve the reaction of α-haloketones with amides.[1][7] Therefore, likely impurities include:

  • Unreacted α-bromoketone starting material.

  • Side-products from the cyclization reaction.

  • Decomposition products if the reaction was performed at high temperatures.

  • Residual solvents from the reaction or initial workup.

Q3: How should 2-Bromo-1,3-oxazole hydrochloride be handled and stored?

A3: Proper handling and storage are essential for maintaining the integrity and purity of the compound.

  • Handling: The free base, 2-bromo-1,3-oxazole, is classified as a combustible liquid that causes skin and eye irritation and may cause respiratory irritation.[8] It is prudent to handle the hydrochloride salt with similar precautions. Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[9]

  • Storage: Being a hydrochloride salt, the compound is likely hygroscopic. Store it in a tightly sealed container in a cool, dry place, preferably in a desiccator, to prevent moisture absorption.[10] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Q4: Which analytical techniques are best for assessing the purity of the final product?

A4: A combination of techniques should be used to confirm both the identity and purity of 2-Bromo-1,3-oxazole hydrochloride.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying organic impurities. The proton NMR should show characteristic peaks for the oxazole ring protons.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides an accurate assessment of purity (as % area under the curve) and confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for determining the purity of the final product with high accuracy.[2][11]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Can be used to identify key functional groups present in the molecule.

References

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 1-24. [Link]

  • Molinski, T. F., & Shafer, C. M. (1999). A Practical Synthesis of 1,3-Oxazole. The Journal of Organic Chemistry, 64(13), 4995-4997. [Link]

  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286. [Link]

  • Reyes-Mendoza, J., et al. (2023). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. Molecules, 28(22), 7633. [Link]

  • Chembeez. (n.d.). 2-bromo-1,3-oxazole hydrochloride, 90%. ePharmaLeads. Retrieved January 26, 2026, from [Link]

  • Martinez, A., et al. (2018). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Molbank, 2018(4), M1013. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved January 26, 2026, from [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Journal of Chemistry, 2022, 1-7. [Link]

  • PubChem. (n.d.). 2-Bromo-1,3-oxazole. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Organic Syntheses. (2014). 5-(Thiophen-2-yl)oxazole. Organic Syntheses, 91, 1-13. [Link]

  • Reddy, C. V., et al. (2018). Synthesis and Structural Elucidation of Novel 2,4-Disubstituted 1,3-Oxazole Analogues for Pharmacological Properties. Asian Journal of Chemistry, 30(6), 1231-1236. [Link]

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (2023). Journal of Pharmaceutical Negative Results, 14(3). [Link]

  • Ukisu, Y. (2009). Decomposition of 2-bromophenol in NaOH solution at high temperature. Chemosphere, 75(7), 988-991. [Link]

  • Jiménez, J. I., & Rodríguez, J. (2010). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. Marine drugs, 8(10), 2635–2653. [Link]

  • Reddy, C. V., et al. (2018). Synthesis and Structural Elucidation of Novel 2,4-Disubstituted 1,3-Oxazole Analogues for Pharmacological Properties. ResearchGate. [Link]

  • Brown, P., & Sutcliffe, H. (1970). THE DECOMPOSITION OF 2-METHYL-Δ2-OXAZOLINE IN AQUEOUS SOLUTION. Journal of the Chemical Society B: Physical Organic, 659. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing C-O Bond Formation in Oxazoles

Welcome to the technical support center for optimizing C-O bond formation in the synthesis and functionalization of oxazoles. This guide is designed for researchers, scientists, and professionals in drug development who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing C-O bond formation in the synthesis and functionalization of oxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these critical reactions. Here, we address common challenges encountered in the lab with in-depth, evidence-based troubleshooting strategies and frequently asked questions. Our goal is to provide not just protocols, but a foundational understanding of the reaction mechanisms to empower you to overcome experimental hurdles.

Section 1: Troubleshooting Guide for C-O Cross-Coupling Reactions

The formation of a C-O bond on an oxazole ring, typically through metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig or Ullmann condensations, is a powerful tool for introducing molecular diversity. However, these reactions can be sensitive to various parameters. This section provides a systematic approach to troubleshooting common issues.

My Palladium-Catalyzed C-O Coupling Reaction (e.g., Buchwald-Hartwig) is Giving Low to No Yield. What Should I Investigate First?

Low yields in palladium-catalyzed C-O couplings involving oxazoles are a frequent challenge. The issue often lies in one of three areas: the catalyst system, the reaction conditions, or the starting materials. A systematic approach is crucial for pinpointing the problem.

Initial Diagnostic Workflow:

Start Low Yield Observed Catalyst 1. Verify Catalyst Activity Start->Catalyst Begin Troubleshooting Conditions 2. Optimize Reaction Conditions Catalyst->Conditions Catalyst is active Materials 3. Check Starting Material Quality Conditions->Materials Conditions Optimized Solution Improved Yield Materials->Solution Materials are pure

Caption: Initial troubleshooting workflow for low-yield C-O coupling reactions.

Detailed Troubleshooting Steps:

  • Catalyst System Integrity:

    • Palladium Pre-catalyst and Ligand: The choice of palladium source and ligand is paramount. For C-O couplings, bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1] If you are using a standard catalyst system and seeing poor results, consider the following:

      • Ligand Degradation: Are your phosphine ligands air-sensitive? Many are prone to oxidation. Ensure they have been stored under an inert atmosphere. Consider using air-stable pre-catalysts.

      • Catalyst Loading: While lower catalyst loadings are desirable, for challenging couplings, you may need to increase the loading to 3-5 mol%.[2]

      • Ligand Choice: Not all ligands are created equal for all substrates. If one ligand is failing, screen a panel of others. For instance, ligands like DavePhos or BrettPhos have shown success in challenging aminations and can be effective in C-O couplings as well.[1][3]

  • Reaction Conditions Optimization:

    • Base Selection: The base plays a critical role in deprotonating the alcohol and influencing the catalyst's activity.

      • Strong, non-nucleophilic bases like NaOtBu or LHMDS are common. However, they can be detrimental to base-sensitive functional groups.[4]

      • Weaker bases like Cs₂CO₃ or K₃PO₄ can be effective and offer broader functional group tolerance.[4][5] The solubility of the base is also a key factor; Cs₂CO₃ is often favored for its solubility in common organic solvents.[4]

    • Solvent Effects: The polarity of the solvent can significantly impact the reaction outcome.

      • Aprotic polar solvents like dioxane, toluene, or THF are commonly used.[6]

      • Solvent screening is often necessary. A change in solvent can sometimes dramatically improve yields.

    • Temperature and Reaction Time: C-O couplings often require elevated temperatures (80-120 °C) to proceed at a reasonable rate.[3] If you observe decomposition of your starting materials at high temperatures, a lower temperature with a longer reaction time might be beneficial. Conversely, if the reaction is sluggish, a higher temperature may be required.

  • Starting Material Purity:

    • Purity of Halo-oxazole and Alcohol: Ensure your starting materials are pure and dry. Water can deactivate the catalyst and hydrolyze the active alkoxide.

    • Oxazole Ring Stability: The electronic nature of the oxazole ring can influence its reactivity. Electron-withdrawing groups on the oxazole ring can make the carbon at the coupling site more electrophilic and facilitate oxidative addition.[7]

My Reaction is Producing a Significant Amount of Homocoupling Byproducts. How Can I Minimize This?

Homocoupling of the halo-oxazole or the alcohol coupling partner is a common side reaction, especially in palladium-catalyzed processes.[8][9]

Strategies to Reduce Homocoupling:

  • Ligand Modification: The ligand can influence the relative rates of the desired cross-coupling versus the undesired homocoupling. Screening different ligands is a primary strategy.

  • Lowering Catalyst Loading: High catalyst concentrations can sometimes favor homocoupling pathways. Reducing the catalyst loading may suppress this side reaction.[2]

  • Temperature Control: Running the reaction at the lowest effective temperature can often minimize side reactions.

  • Stoichiometry Adjustment: Using a slight excess of one of the coupling partners can sometimes favor the cross-coupling pathway.

I am Observing Poor Regioselectivity in the C-O Coupling with my Dihalo-oxazole. How Can I Control Which Halogen Reacts?

When working with dihalo-oxazoles (e.g., 2,4-dichlorooxazole), achieving regioselective coupling can be challenging. The inherent electronic properties of the oxazole ring often dictate the reactivity of the different positions.[7]

Controlling Regioselectivity:

  • Exploiting Inherent Reactivity: The C2 position of the oxazole ring is generally more electron-deficient than the C4 and C5 positions, making it more susceptible to nucleophilic attack and oxidative addition of a palladium(0) catalyst.[7] Therefore, in many cases, the C2-halogen will react preferentially.

  • Catalyst and Ligand Control: In some systems, the choice of the palladium catalyst and ligand can override the inherent reactivity of the substrate. For instance, specific catalyst systems have been developed to selectively functionalize one position over another in dihaloazoles.[10]

  • Sequential Coupling: If catalyst control is not sufficient, a two-step approach may be necessary. First, perform the coupling under conditions that favor reaction at the more reactive site. Then, after purification, subject the mono-functionalized oxazole to a second coupling reaction to modify the remaining halogenated position.[7]

Section 2: FAQs for C-O Bond Formation in Oxazole Synthesis and Functionalization

Q1: What are the main differences between Palladium- and Copper-catalyzed C-O coupling reactions for oxazoles?

Both palladium and copper catalysis are widely used for C-O bond formation. The choice between them often depends on the specific substrates and desired reaction conditions.

FeaturePalladium-Catalyzed (e.g., Buchwald-Hartwig)Copper-Catalyzed (e.g., Ullmann)
Catalyst Palladium complexes with phosphine ligands.Copper salts (e.g., CuI, Cu(OAc)₂) often with nitrogen- or oxygen-based ligands.[11]
Reaction Temp. Generally milder conditions (can sometimes be run at RT to 120°C).[5]Often requires higher temperatures (100-200°C), although modern systems work under milder conditions.[12][13]
Substrate Scope Generally very broad, with high functional group tolerance.[14]Traditionally more limited, but recent advances have expanded the scope significantly.[11][15]
Ligands Bulky, electron-rich phosphines are common.[1]Diamines, amino acids, and other nitrogen-based ligands are frequently used.[16]
Cost Palladium is a precious metal, making the catalysts generally more expensive.Copper is more abundant and less expensive.

Q2: My oxazole substrate is sensitive to strong bases. What are my options for a C-O coupling reaction?

For base-sensitive substrates, using milder bases is crucial.

  • Weaker Inorganic Bases: Instead of NaOtBu, consider using K₃PO₄, K₂CO₃, or Cs₂CO₃.[4][5]

  • Fluoride Sources: In some palladium-catalyzed systems, fluoride sources like TBAF can act as effective bases.

  • Reaction Conditions: Running the reaction at a lower temperature may also help to minimize base-mediated decomposition.

Q3: Can I use microwave irradiation to accelerate my C-O coupling reaction?

Yes, microwave-assisted synthesis can be a very effective technique to accelerate C-O coupling reactions and often leads to higher yields in shorter reaction times.[7] However, it is important to carefully screen the reaction conditions, as the high temperatures achieved in the microwave can sometimes lead to different side products or decomposition pathways.

Q4: How does the electronic nature of the substituents on the oxazole ring affect the C-O bond formation?

The electronic properties of the oxazole ring and its substituents play a significant role.

  • Electron-Withdrawing Groups (EWGs): EWGs on the oxazole ring make the carbon atoms more electrophilic. This generally facilitates the oxidative addition step in palladium-catalyzed couplings, making the reaction faster and often requiring milder conditions.[7]

  • Electron-Donating Groups (EDGs): EDGs can make the oxidative addition step more challenging, potentially requiring more forcing conditions (higher temperature, stronger base, or a more active catalyst system).

Section 3: Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C-O Coupling of a 2-Halo-oxazole with a Primary Alcohol

This protocol is a starting point and may require optimization for specific substrates.

Workflow for Protocol 1:

Setup 1. Assemble Reaction in Glovebox Reagents 2. Add Reagents: - 2-Halo-oxazole (1 equiv) - Alcohol (1.2 equiv) - Pd pre-catalyst (2 mol%) - Ligand (4 mol%) - Base (1.4 equiv) - Anhydrous Solvent Setup->Reagents Reaction 3. Heat and Stir under Inert Atmosphere Reagents->Reaction Workup 4. Quench, Extract, and Purify Reaction->Workup

Caption: Experimental workflow for a typical palladium-catalyzed C-O coupling.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, add the 2-halo-oxazole (1.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add the base (e.g., Cs₂CO₃, 1.4 equiv). The vial is then sealed, removed from the glovebox, and the alcohol (1.2 equiv) and anhydrous solvent (e.g., toluene, to make a 0.1 M solution with respect to the halo-oxazole) are added via syringe under a positive pressure of argon.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Purification: After cooling to room temperature, the reaction is quenched with water and diluted with an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

References

  • Devi, M. (2013). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Journal of Advances in Science and Technology, 4(8). Available at: [Link]

  • Lechel, T., et al. (2019). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. Available at: [Link]

  • MacFarlane, R. T. A., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1859-1881. Available at: [Link]

  • Kim, J., & Chang, S. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules, 25(24), 5950. Available at: [Link]

  • Fan, M., et al. (2026). A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[7][8]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2024). Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles. RSC Advances, 14(39), 28243-28248. Available at: [Link]

  • Zheng, M., et al. (2014). Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters, 16(22), 5906-5909. Available at: [Link]

  • Stilinović, V., et al. (2024). Evaluation of halogen bonding proclivity of oxazole derivatives carrying multiple acceptor sites in cocrystals with perfluorinated iodobenzenes. CrystEngComm, 26(30), 4529-4540. Available at: [Link]

  • Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Bellina, F., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 75(8), 2659-2669. Available at: [Link]

  • Monnier, F., & Taillefer, M. (2009). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 109(5), 2171-2215. Available at: [Link]

  • Hassan, Z., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. Available at: [Link]

  • Nelson, T. D., & Crouch, R. D. (2003). Ullmann Reaction. In Organic Reactions. John Wiley & Sons, Inc. Available at: [Link]

  • A user on Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Available at: [Link]

  • Denmark, S. E., & Smith, R. C. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 128(51), 17404-17412. Available at: [Link]

  • Shrestha, R., et al. (2021). Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. ACS Catalysis, 11(15), 9547-9554. Available at: [Link]

  • Tundel, R. E., et al. (2006). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Journal of the American Chemical Society, 128(49), 16456-16457. Available at: [Link]

  • A user on Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Available at: [Link]

  • Ikawa, T., et al. (2007). Palladium-Catalyzed Intramolecular C−O Bond Formation. Journal of the American Chemical Society, 129(43), 13001-13007. Available at: [Link]

  • Garg, N. K. (2016). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Accounts of Chemical Research, 49(1), 133-143. Available at: [Link]

  • Constantinescu, M., et al. (2021). Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. ChemSusChem, 15(1). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of Oxazole Derivatives

Welcome to the technical support center for the purification of oxazole derivatives. Oxazoles are a cornerstone class of heterocyclic compounds, vital in pharmaceutical and materials science research.[1][2][3] However, t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of oxazole derivatives. Oxazoles are a cornerstone class of heterocyclic compounds, vital in pharmaceutical and materials science research.[1][2][3] However, their unique electronic and structural properties can present significant challenges during purification by recrystallization. This guide is designed to provide you, the research scientist, with in-depth, field-proven insights to overcome these hurdles. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purifications effectively.

Section 1: Fundamental Principles - The "Why" of Oxazole Recrystallization

This section addresses the foundational knowledge required to make informed decisions during your experiments.

Q1: Why can oxazole derivatives be particularly challenging to recrystallize?

A1: The difficulty in recrystallizing oxazole derivatives often stems from their distinct physicochemical properties. The oxazole ring, being an electron-rich aromatic system, can engage in various intermolecular interactions, including π-π stacking and hydrogen bonding (if substituents allow).[3] This can lead to several challenges:

  • High Solubility in Common Solvents: The polarity of the oxazole nucleus means many derivatives are highly soluble in common polar organic solvents like ethanol or acetone, making it difficult to achieve the necessary supersaturation for crystallization upon cooling.

  • Tendency to "Oil Out": Instead of forming a crystalline lattice, the compound may separate from the solution as a supercooled liquid or "oil."[4][5] This is often due to a combination of high solute concentration, rapid cooling, or the presence of impurities that disrupt crystal nucleation. Oiling out is particularly common when the compound's melting point is lower than the boiling point of the chosen solvent.[5]

  • Polymorphism: Oxazole derivatives can sometimes exist in multiple crystalline forms (polymorphs), each with different solubilities and stabilities. This can lead to inconsistent crystallization behavior and difficulties in obtaining a single, pure crystalline phase.

Q2: How do I select an appropriate solvent system for my oxazole derivative?

A2: Solvent selection is the most critical step in a successful recrystallization.[6] The ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at or near its boiling point.[7]

The principle of "like dissolves like" is a good starting point.[6] Given the polar nature of the oxazole core, moderately polar solvents are often effective. However, the overall polarity is heavily influenced by the substituents on the ring. A systematic approach is best:

  • Single Solvent Screening: Test the solubility of a small amount of your crude product (10-20 mg) in various solvents (~0.5 mL) at room temperature and then upon heating.

  • Solvent-Pair (Mixed Solvent) System: If no single solvent is ideal, a mixed-solvent system is a powerful alternative.[8] This involves a "good" solvent in which the compound is highly soluble and a "bad" or "anti-solvent" in which it is poorly soluble. The two solvents must be miscible. A common strategy is to dissolve the compound in a minimum amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy (the saturation point).[8][9] A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Below is a table of common solvents to consider for screening, arranged by polarity.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes and Common Pairings
Water10080.1Good for highly polar or salt-form oxazoles. Often used as an anti-solvent with alcohols (e.g., Ethanol/Water).[9][10]
Ethanol7824.5A versatile, moderately polar solvent. Frequently a good starting point for many oxazoles.[9][11]
Acetone5620.7A good solvent for a wide range of organic compounds; its volatility makes it easy to remove.[9] Often paired with hexanes.[9]
Ethyl Acetate (EtOAc)776.0A mid-polarity solvent, less polar than acetone. Often paired with hexanes or heptanes.[9][10]
Dichloromethane (DCM)409.1A good solvent for many compounds, but its low boiling point can limit the solubility difference between hot and cold.[12]
Toluene1112.4A non-polar aromatic solvent, useful for less polar oxazole derivatives.
Hexanes/Heptane~69 / ~98~1.9Very non-polar. Almost always used as the "bad" solvent or anti-solvent in a pair system.[9][10]

Section 2: Troubleshooting Guide - Common Experimental Failures

This section provides direct answers to the most common issues encountered during the recrystallization of oxazole derivatives.

Problem 1: My compound oiled out instead of forming crystals.

  • Q: I cooled my solution, and it turned cloudy, then a sticky oil settled at the bottom of the flask. What went wrong and how can I fix it?

  • A: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, or when the solution is too highly supersaturated for nucleation to occur.[5] Impurities can also suppress crystallization and promote oiling.

    Causality & Solution Workflow:

    • Re-heat the Solution: Warm the mixture until the oil completely redissolves.

    • Add More "Good" Solvent: The most common cause is excessive supersaturation. Add a small amount (1-5% of the total volume) of the primary ("good") solvent to the hot solution.[5] This slightly reduces the saturation level.

    • Ensure Slow Cooling: Rapid cooling is a major contributor to oiling.[5] Allow the flask to cool to room temperature slowly on the benchtop, insulated from the cold surface by a few paper towels or a cork ring.[13] Do not move it directly to an ice bath.

    • Try a Different Solvent System: If oiling persists, the boiling point of your solvent may be too high relative to your compound's melting point.[5] Consider a lower-boiling point solvent or a different solvent pair.

Problem 2: No crystals are forming, even after the solution has cooled.

  • Q: My solution is clear and has cooled to room temperature, but nothing has precipitated. What are my next steps?

  • A: This indicates that your solution is not sufficiently supersaturated, which can happen for two main reasons: either too much solvent was used, or the compound has a high kinetic barrier to nucleation.[6]

    Troubleshooting Decision Tree:

    // Nodes Start [label="Cool, clear solution\n(No Crystals)", fillcolor="#FBBC05", fontcolor="#202124"]; Induce [label="Induce Nucleation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Scratch [label="1. Scratch flask inner wall\nwith a glass rod.", fillcolor="#F1F3F4", fontcolor="#202124"]; Seed [label="2. Add a 'seed crystal'\nof the compound.", fillcolor="#F1F3F4", fontcolor="#202124"]; Concentrate [label="Concentrate Solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BoilOff [label="Boil off a portion\nof the solvent (10-20%).", fillcolor="#F1F3F4", fontcolor="#202124"]; CoolAgain [label="Re-cool slowly.", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Crystals Form", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure [label="Still No Crystals", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reassess [label="Reassess solvent choice.\nStart with new screening.", fillcolor="#5F6368", fontcolor="#FFFFFF"];

    // Edges Start -> Induce [label="First, try to initiate"]; Induce -> Scratch; Scratch -> Seed [style=dashed]; Seed -> Success [label="If successful"]; Seed -> Concentrate [label="If still no crystals"]; Concentrate -> BoilOff; BoilOff -> CoolAgain; CoolAgain -> Success [label="If successful"]; CoolAgain -> Failure [label="If still no crystals"]; Failure -> Reassess; }

    Caption: Decision tree for inducing crystallization.

    • Scratching: Vigorously scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that act as nucleation sites for crystal growth.[14][15]

    • Seeding: Introducing a tiny crystal of the pure compound (a "seed crystal") provides a pre-formed template for molecules in the solution to deposit onto.[14][16]

    • Reducing Solvent Volume: If induction methods fail, it's highly likely too much solvent was used.[14][15] Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[15]

Problem 3: The final product is still impure.

  • Q: I performed the recrystallization, but my melting point is still broad/low, or my NMR shows impurities. Why?

  • A: This suggests that impurities were not effectively removed. The cause is usually one of the following:

    • Rapid Crystallization: If crystals form too quickly, impurities can become trapped (occluded) within the crystal lattice.[13] The solution is to repeat the recrystallization, ensuring a slower cooling rate. You might even consider using slightly more solvent than the minimum required to slow down the process.[13]

    • Inefficient Washing: The surface of the collected crystals will be coated with the "mother liquor," which contains the dissolved impurities. It is crucial to wash the crystals with a small amount of ice-cold solvent.[6] Using too much wash solvent or solvent that is not cold will redissolve some of your product, lowering the yield.[6]

    • Inappropriate Solvent Choice: The impurity may have very similar solubility properties to your desired compound in the chosen solvent. In this case, neither is left behind in the mother liquor. The solution is to re-purify using a different solvent system where the solubility characteristics of the compound and the impurity are more distinct.

Problem 4: My recovery/yield is very low.

  • Q: I obtained beautiful, pure crystals, but my final mass is much lower than expected (<50% recovery). How can I improve this?

  • A: A low yield is a common issue and can be traced to several procedural steps.[13]

    • Excess Solvent: This is the most frequent cause. Using significantly more than the minimum amount of hot solvent required for dissolution will keep a large portion of your product dissolved in the mother liquor even after cooling.[6][13]

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step (used to remove insoluble impurities), product can crystallize on the filter paper and be lost. Ensure your funnel and receiving flask are pre-heated.

    • Excessive Washing: As mentioned above, using too much solvent to wash the crystals, or using solvent that isn't ice-cold, will dissolve a significant amount of your product.[6]

    • Multiple Transfers: Each time you transfer the solid from one container to another, some loss is inevitable.[6] Minimize transfers where possible.

Section 3: Standardized Protocols

Here are step-by-step methodologies for the two most common recrystallization workflows.

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude oxazole derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil using a hot plate. Continue adding small portions of the hot solvent until the solid just dissolves completely.[16]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step is crucial for removing particulate matter that could interfere with crystallization.

  • Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.[6][16] Slow cooling is key to forming large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.[16]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away residual mother liquor.[6]

  • Drying: Allow the crystals to dry thoroughly on the filter paper with continued suction.[17] For final drying, the crystals can be transferred to a watch glass.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (the one in which it is very soluble).[8]

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" or anti-solvent dropwise with swirling until a persistent cloudiness appears. This indicates the solution is saturated.[9]

  • Re-solubilization: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Cooling & Isolation: Follow steps 3-7 from the Single-Solvent protocol above. The principles of slow cooling, chilling, and proper washing remain the same.

Section 4: Frequently Asked Questions (FAQs)

  • Q: How do I correctly perform a "scratch test"?

    • A: Use a clean glass stirring rod. Submerge the tip into the cooled solution and firmly scrape it against the inner wall of the flask, below the solvent level. The scratching should be audible. This action creates microscopic scratches on the glass surface that serve as nucleation points for crystal growth.[15]

  • Q: What is a "seed crystal" and how do I obtain one?

    • A: A seed crystal is a tiny piece of the pure solid compound.[14] If you have a previous pure batch, you can use a crystal from it. If not, you can sometimes create one by dipping a glass rod into your current supersaturated solution, removing it, and allowing the solvent to evaporate from the tip, which may leave a small crystalline residue.[14] Re-introducing this rod into the solution can initiate crystallization.[15]

  • Q: Can I reuse the mother liquor to recover more product?

    • A: Yes. The mother liquor contains dissolved product. You can often recover a "second crop" of crystals by boiling off some of the solvent from the filtrate to re-concentrate it and then cooling again. However, be aware that this second crop will likely be less pure than the first, as the impurities are also more concentrated.

  • Q: My oxazole derivative is a known therapeutic agent. Does recrystallization affect its biological activity?

    • A: Recrystallization is a purification step and should not change the chemical structure of your compound, thus preserving its intended biological activity. Oxazole-based molecules are important in drug development, targeting entities like the SARS-CoV-2 main protease.[18] However, polymorphism can be a critical factor. Different crystal forms can have different dissolution rates and bioavailability. Therefore, it is crucial to characterize your final product (e.g., by melting point, spectroscopy) to ensure you have consistently produced the desired, pure form.

References

  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Recrystallization1. (n.d.). University of South Alabama.
  • recrystallization-2.doc.pdf. (n.d.). St. Olaf College.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Recrystallization with two solvents. (2019, December 18). Reddit.
  • Recrystallization. (2023, January 29). Chemistry LibreTexts.
  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
  • Recrystallization. (2020, January 10). YouTube.
  • Green Synthesis of Novel Oxazole Derivatives: A Technical Guide. (n.d.). Benchchem.
  • Inducing Recrystallization. (2025, August 20). Chemistry LibreTexts.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Synthetic approaches for oxazole derivatives: A review. (2021, October 17). ResearchGate.
  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020, March 31). MDPI.
  • Initiating Crystallization. (2022, April 7). Chemistry LibreTexts.
  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
  • Guide for crystallization. (n.d.). University of Geneva.
  • Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. (n.d.). PubMed Central.
  • Crystallization Solvents.pdf. (n.d.).
  • Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. (n.d.). ACS Central Science.
  • Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines. (2026, January 25). The Journal of Organic Chemistry.
  • Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. (2021, June 21). National Institutes of Health.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar.

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to Oxazole Synthesis: Yields and Mechanistic Insights into Classic Named Reactions

For the Modern Researcher in Drug Discovery and Development The oxazole motif is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and blockbuster pharmaceuticals. Its prevalence s...

Author: BenchChem Technical Support Team. Date: February 2026

For the Modern Researcher in Drug Discovery and Development

The oxazole motif is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and blockbuster pharmaceuticals. Its prevalence stems from its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for diverse functionalization. For scientists engaged in the synthesis of novel chemical entities, the efficient construction of the oxazole ring is a frequent and critical challenge. This guide provides a comparative analysis of four seminal named reactions for oxazole synthesis: the Robinson-Gabriel Synthesis, the Van Leusen Reaction, the Fischer Oxazole Synthesis, and the Bredereck Reaction. We will delve into their mechanisms, compare their reported yields with supporting experimental data, and provide detailed protocols to empower researchers in selecting and executing the optimal synthetic strategy.

The Enduring Relevance of Classical Oxazole Syntheses

While modern synthetic organic chemistry has introduced a plethora of methods for heterocycle formation, these classical named reactions remain highly relevant due to their reliability, scalability, and the wealth of literature supporting their application. Understanding the nuances of each method—its substrate scope, functional group tolerance, and reaction conditions—is paramount for efficient and successful synthesis campaigns.

Mechanistic Underpinnings and Yield Expectations: A Head-to-Head Comparison

The choice of synthetic route is often a balance between the desired substitution pattern, the availability of starting materials, and the desired yield. Below, we dissect each of the four key named reactions.

The Robinson-Gabriel Synthesis: Cyclodehydration of α-Acylamino Ketones

The Robinson-Gabriel synthesis is a robust and widely used method that involves the cyclodehydration of an α-acylamino ketone to form a 2,5-disubstituted oxazole. The reaction is typically promoted by strong acids or dehydrating agents.[1]

The reaction proceeds via protonation of the amide carbonyl, followed by nucleophilic attack of the enolized ketone onto the activated amide. Subsequent dehydration of the resulting oxazoline intermediate furnishes the aromatic oxazole ring.

Robinson_Gabriel cluster_0 Robinson-Gabriel Synthesis start α-Acylamino Ketone intermediate1 Protonated Amide start->intermediate1 + H+ intermediate2 Enol Intermediate intermediate1->intermediate2 Tautomerization intermediate3 Oxazoline Intermediate intermediate2->intermediate3 Intramolecular Cyclization product 2,5-Disubstituted Oxazole intermediate3->product - H2O, -H+

Caption: Mechanism of the Robinson-Gabriel Synthesis.

The yields of the Robinson-Gabriel synthesis can be highly dependent on the choice of dehydrating agent. While reagents like phosphorus pentachloride (PCl5), sulfuric acid (H2SO4), and phosphorus oxychloride (POCl3) can lead to lower yields, the use of polyphosphoric acid (PPA) has been shown to improve yields to the 50-60% range.[2] More modern variations, such as the use of trifluoroacetic anhydride (TFAA), have also been developed, including for solid-phase synthesis.[3]

A key advantage of the Robinson-Gabriel synthesis is the ready availability of the α-acylamino ketone starting materials, which can often be prepared from corresponding α-amino acids. The reaction is particularly well-suited for the synthesis of 2,5-diaryl and 2,5-dialkyl oxazoles. However, the often harsh reaction conditions can limit its compatibility with sensitive functional groups.

The Van Leusen Oxazole Synthesis: A Versatile Route from Aldehydes

The Van Leusen reaction is a highly efficient method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2] This reaction is prized for its mild conditions and broad substrate scope.

The reaction is initiated by the deprotonation of TosMIC by a base. The resulting anion then acts as a nucleophile, attacking the aldehyde carbonyl. An intramolecular cyclization follows, forming an oxazoline intermediate which then eliminates p-toluenesulfinic acid to yield the 5-substituted oxazole.

Van_Leusen cluster_1 Van Leusen Oxazole Synthesis start Aldehyde + TosMIC intermediate1 Deprotonated TosMIC start->intermediate1 Base intermediate2 Adduct intermediate1->intermediate2 Nucleophilic Attack intermediate3 Oxazoline Intermediate intermediate2->intermediate3 Intramolecular Cyclization product 5-Substituted Oxazole intermediate3->product - Toluenesulfinic Acid

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

The Van Leusen reaction is known for its generally good to excellent yields. A modified protocol using aqueous-alcoholic potassium hydroxide has reported yields ranging from 61% to 90%.[4] Furthermore, one-pot variations, for instance using ionic liquids as the solvent, have been developed and shown to produce high yields of 4,5-disubstituted oxazoles.[5] The use of a pressure reactor has also been shown to dramatically reduce reaction times from hours to minutes while maintaining moderate to good yields.[6]

The reaction tolerates a wide variety of functional groups on the aldehyde starting material, including those with electron-withdrawing and electron-donating substituents. This versatility makes it a powerful tool in modern organic synthesis.

The Fischer Oxazole Synthesis: A Classic Approach to 2,5-Disubstituted Oxazoles

The Fischer oxazole synthesis is one of the earliest methods for preparing 2,5-disubstituted oxazoles, first discovered by Emil Fischer in 1896.[2] It involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[7]

The reaction is initiated by the activation of the cyanohydrin by HCl to form an iminochloride intermediate. This intermediate then reacts with the aldehyde, followed by cyclization and dehydration to afford the oxazole ring.

Fischer_Oxazole cluster_2 Fischer Oxazole Synthesis start Cyanohydrin + Aldehyde intermediate1 Iminochloride Intermediate start->intermediate1 + HCl intermediate2 Adduct intermediate1->intermediate2 Reaction with Aldehyde intermediate3 Chloro-oxazoline Intermediate intermediate2->intermediate3 Cyclization - H2O product 2,5-Disubstituted Oxazole intermediate3->product - HCl

Caption: Mechanism of the Fischer Oxazole Synthesis.

The Fischer oxazole synthesis is a classical method that is particularly useful for the preparation of 2,5-diaryl oxazoles. The reaction is typically carried out in an anhydrous solvent like ether, with the product often precipitating as the hydrochloride salt.[7] While it is a foundational method, specific and varied yield data in modern literature is less common compared to other methods. The requirement for anhydrous conditions and the use of gaseous HCl can be a practical limitation.

The Bredereck Reaction: An Efficient Route to 2,4-Disubstituted Oxazoles

The Bredereck reaction provides an efficient and economical route to 2,4-disubstituted oxazoles through the reaction of α-haloketones with amides.[2]

The reaction begins with the N-alkylation of the amide by the α-haloketone. The resulting intermediate then undergoes cyclization via intramolecular nucleophilic attack of the amide oxygen onto the ketone carbonyl, followed by dehydration to yield the 2,4-disubstituted oxazole.

Bredereck_Reaction cluster_3 Bredereck Reaction start α-Haloketone + Amide intermediate1 N-Alkylated Amide start->intermediate1 N-Alkylation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2,4-Disubstituted Oxazole intermediate2->product - H2O

Sources

Validation

A Comparative Guide to the Structural Elucidation of a Novel Oxazole Derivative

In the realm of drug discovery and materials science, the synthesis of novel heterocyclic compounds, such as oxazole derivatives, represents a significant step forward. However, the initial synthesis is merely the prolog...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug discovery and materials science, the synthesis of novel heterocyclic compounds, such as oxazole derivatives, represents a significant step forward. However, the initial synthesis is merely the prologue to a critical chapter: the unambiguous confirmation of the molecule's structure. This guide provides an in-depth comparison of the essential analytical techniques employed to elucidate the structure of a novel oxazole derivative. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols that ensures scientific rigor.

The structural confirmation of a new molecule is a puzzle where each analytical technique provides a unique set of clues. Relying on a single method is fraught with peril; instead, a multi-pronged approach, where data from different experiments corroborate one another, is the gold standard. This guide will explore the synergistic interplay of Mass Spectrometry, NMR Spectroscopy, FTIR Spectroscopy, and Single-Crystal X-ray Crystallography.

The Strategic Workflow for Structural Confirmation

The process of elucidating the structure of a novel compound follows a logical progression. Initially, we seek to determine the molecular formula. Subsequently, we identify the functional groups present and piece together the connectivity of the atoms. Finally, for an unequivocal confirmation of the three-dimensional arrangement, a crystallographic study is often the ultimate arbiter.

Structural Elucidation Workflow cluster_0 Initial Characterization cluster_1 Connectivity Mapping cluster_2 Definitive 3D Structure HRMS High-Resolution Mass Spectrometry (Determine Molecular Formula) 1D_NMR 1D NMR (¹H, ¹³C) (Initial Proton & Carbon Environment) HRMS->1D_NMR Provides Molecular Formula FTIR FTIR Spectroscopy (Identify Functional Groups) FTIR->1D_NMR Confirms Functional Groups 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Establish Atom Connectivity) 1D_NMR->2D_NMR Identifies Individual Spins X-Ray Single-Crystal X-ray Crystallography (Absolute 3D Structure) 2D_NMR->X-Ray Proposes Connectivity NMR Connectivity H_A Proton A H_B Proton B H_A->H_B COSY (³J) C_A Carbon A H_A->C_A HSQC (¹J) C_B Carbon B H_A->C_B HMBC (²J) C_C Carbon C H_A->C_C HMBC (³J) H_B->C_B HSQC (¹J)

Caption: Relationship between different 2D NMR experiments for determining connectivity.

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified oxazole derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Optimize parameters such as the number of scans and relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR Acquisition:

    • COSY: Acquire a gradient-selected COSY spectrum.

    • HSQC: Acquire a gradient-selected HSQC spectrum, optimized for one-bond C-H coupling constants (typically ~145 Hz).

    • HMBC: Acquire a gradient-selected HMBC spectrum, optimized for long-range C-H coupling constants (typically 4-8 Hz).

  • Data Analysis: Process and analyze all spectra. Use the ¹H and ¹³C spectra to identify the basic spin systems. Use the COSY spectrum to connect protons within a spin system. Use the HSQC spectrum to assign protons to their directly attached carbons. Use the HMBC spectrum to piece together the molecular fragments and confirm the overall connectivity, including the substitution pattern on the oxazole ring.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. [1][2]It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. [3] Causality of Choice: Different functional groups have characteristic absorption frequencies. For an oxazole derivative, one would expect to see characteristic peaks for C=N and C-O stretching vibrations within the heterocyclic ring, as well as peaks corresponding to any substituents. [4]

Comparison of FTIR Data for Different Functional Groups
Functional GroupTypical Wavenumber (cm⁻¹)Vibration Type
C=N (in oxazole)1600 - 1650Stretching
C-O (in oxazole)1020 - 1250Stretching
Aromatic C=C1450 - 1600Stretching
C-H (aromatic)3000 - 3100Stretching
C-H (aliphatic)2850 - 3000Stretching
C=O (carbonyl)1650 - 1800Stretching
Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Sample Scan: Acquire the infrared spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with specific functional groups.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide powerful evidence for the structure of a molecule, single-crystal X-ray crystallography is considered the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a molecule. [5][6][7]This technique provides precise information about bond lengths, bond angles, and stereochemistry. [8] Causality of Choice: When a well-ordered single crystal is irradiated with X-rays, the X-rays are diffracted in a specific pattern that is dependent on the arrangement of atoms in the crystal lattice. [9]By analyzing this diffraction pattern, the electron density map of the molecule can be reconstructed, revealing the precise location of each atom.

Comparison with Spectroscopic Methods
TechniqueInformation ProvidedSample RequirementAmbiguity
NMR Spectroscopy Connectivity, relative stereochemistrySolubleCan be ambiguous for complex structures
Mass Spectrometry Molecular formula, fragmentationIonizableDoes not provide connectivity information
FTIR Spectroscopy Functional groupsIR activeDoes not provide connectivity information
X-ray Crystallography Absolute 3D structure, bond lengths, bond anglesSingle crystalUnambiguous (if a suitable crystal is obtained)
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow a single crystal of the oxazole derivative of suitable size and quality. This is often the most challenging step and may require screening of various solvents and crystallization conditions.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and collect the diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. This involves determining the phases of the diffracted X-rays and generating an electron density map. Refine the atomic positions and thermal parameters to obtain the final structure.

  • Data Analysis: Analyze the final structure to determine bond lengths, bond angles, and other geometric parameters.

Conclusion

The structural elucidation of a novel oxazole derivative is a systematic process that relies on the convergence of evidence from multiple analytical techniques. High-Resolution Mass Spectrometry provides the molecular formula, laying the foundation for further investigation. A comprehensive suite of 1D and 2D NMR experiments then allows for the detailed mapping of the atomic connectivity. FTIR spectroscopy offers a rapid means of confirming the presence of key functional groups. Finally, single-crystal X-ray crystallography stands as the ultimate arbiter, providing an unambiguous three-dimensional picture of the molecule. By judiciously applying these techniques in a logical workflow, researchers can confidently and accurately confirm the structure of their newly synthesized compounds, paving the way for further research and development.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved January 26, 2026, from [Link]

  • The high-resolution mass spectrometry (HRMS) analyses for the identification of the possible Ru species. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). International Journal of Pharmaceutical Sciences Review and Research, 26(2), 163-169.
  • a FTIR spectrum of α-oxazolyl-functionalized polystyrene (3):... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Determination of the Molecular Formula by High Resolution Mass Spectrometry. (2020, May 30). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). International Journal of Pharmaceutical Sciences Review and Research, 26(2), 163-169.
  • HRMS: Fundamentals and Basic Concepts. (n.d.). In High-Resolution Mass Spectrometry (HRMS) in Food Analysis. Retrieved January 26, 2026, from [Link]

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved January 26, 2026, from [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (n.d.). DiVA. Retrieved January 26, 2026, from [Link]

  • Formula determination by high resolution mass spectrometry. (2019, March 18). YouTube. Retrieved January 26, 2026, from [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Functional group profiling of medicinal plants using FTIR spectroscopy. (2023). World Journal of Biology Pharmacy and Health Sciences, 13(1), 045-052.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved January 26, 2026, from [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2024, March 21). AZoM.com. Retrieved January 26, 2026, from [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectra of Polymers and Pyrolysis Products. Retrieved January 26, 2026, from [Link]

  • Structure elucidation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 26, 2026, from [Link]

  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). Semantic Scholar. Retrieved January 26, 2026, from [Link]

  • Determination of functional groups and identification of compounds by using IR Spectroscopy. (2021, April 2). YouTube. Retrieved January 26, 2026, from [Link]

  • Supporting Information. (n.d.). ScienceOpen. Retrieved January 26, 2026, from [Link]

  • Small molecule crystallography. (n.d.). Excillum. Retrieved January 26, 2026, from [Link]

  • Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare. Retrieved January 26, 2026, from [Link]

  • High-Resolution Mass Spectrometry Definition. (n.d.). Fiveable. Retrieved January 26, 2026, from [Link]

  • Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (n.d.). JournalsPub. Retrieved January 26, 2026, from [Link]

  • Structure Elucidation of Organic Compounds. (2023, June 9). YouTube. Retrieved January 26, 2026, from [Link]

  • Single Crystal X-ray Structure Analysis. (n.d.). In Comprehensive Coordination Chemistry III. Retrieved January 26, 2026, from [Link]

  • Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. (2021). Semantic Scholar. Retrieved January 26, 2026, from [Link]

  • Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. (n.d.). University of Nairobi. Retrieved January 26, 2026, from [Link]

  • Determination of crystal structure by single crystal X-ray diffraction. (n.d.). University of Aveiro. Retrieved January 26, 2026, from [Link]

  • Natural Products Chemistry: Advances in Synthetic, Analytical and Bioactivity Studies, Volume II. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Assessment of 2-Bromo-1,3-oxazole Hydrochloride by Elemental Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity in Synthesis and Development In the landscape of pharmaceutical research and drug development, the synthesis of no...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Synthesis and Development

In the landscape of pharmaceutical research and drug development, the synthesis of novel heterocyclic compounds like 2-Bromo-1,3-oxazole hydrochloride marks a pivotal step. Oxazole derivatives are recognized for their versatile biological activities, making them valuable scaffolds in medicinal chemistry.[1][2] However, the transition from a novel compound to a viable drug candidate is critically dependent on its purity. Impurities can drastically alter a compound's pharmacological and toxicological profile, making rigorous purity assessment a non-negotiable aspect of the development pipeline.

This guide provides an in-depth examination of elemental analysis as a primary method for determining the purity of 2-Bromo-1,3-oxazole hydrochloride. We will explore the theoretical underpinnings of this technique, present a detailed experimental protocol, and contextualize its utility by comparing it with other orthogonal analytical methods. The objective is to equip researchers with the expertise to not only perform the analysis but to understand the causality behind each step, ensuring data of the highest integrity.

The Foundation: Why Elemental Analysis is a Gold Standard for Purity

Elemental analysis, specifically combustion analysis, is a powerful technique for determining the elemental composition of a sample.[3] Its power lies in its directness: the method determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and in specialized setups, sulfur (S) and halogens (X). For a pure compound, the experimentally determined percentages will align closely with the theoretical values calculated from its molecular formula. Any significant deviation signals the presence of impurities.[4]

For 2-Bromo-1,3-oxazole hydrochloride, this technique is particularly telling. The presence of five different elements (C, H, Br, Cl, N, O) provides a multi-point check on the compound's composition. An impurity, unless it possesses the exact same elemental ratios, will skew the results. For instance, a residual solvent like ethanol would artificially inflate the carbon and hydrogen percentages while depressing the others.

Causality Behind the Method: The principle is based on the complete combustion of a precisely weighed sample in a pure oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified. Halogens like bromine and chlorine are captured in an absorption trap and can be quantified by subsequent techniques like ion chromatography.[5][6][7] By comparing the mass of each element to the initial sample mass, a percentage composition is derived. This empirical data serves as a direct measure against the theoretical blueprint of the molecule.

Calculating the Theoretical Benchmark

Before any analysis, the theoretical elemental composition must be calculated. This serves as the "true" value against which experimental results are compared.

Compound: 2-Bromo-1,3-oxazole hydrochloride Molecular Formula: C₃H₃BrClNO Molecular Weight: 184.44 g/mol

ElementAtomic Weight ( g/mol )Atoms in MoleculeTotal MassPercentage (%)
Carbon (C)12.011336.03319.54%
Hydrogen (H)1.00833.0241.64%
Bromine (Br)79.904179.90443.32%
Chlorine (Cl)35.453135.45319.22%
Nitrogen (N)14.007114.0077.60%
Oxygen (O)15.999115.9998.67%

Note: The molecular formula for the hydrochloride salt assumes protonation of the oxazole nitrogen.[8]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, incorporating checks and standards to ensure the trustworthiness of the final purity assessment.

1. Sample Preparation: The Foundation of Accuracy

  • Rationale: The hygroscopic nature of hydrochloride salts means they readily absorb atmospheric moisture.[9] Water content will artificially lower the percentage of all other elements, leading to an incorrect purity assessment.

  • Protocol:

    • Dry the 2-Bromo-1,3-oxazole hydrochloride sample under high vacuum (e.g., using a Schlenk line or vacuum oven) at a controlled temperature (e.g., 40-50°C) for at least 24 hours to remove residual solvents and adsorbed water.

    • Handle the dried sample in a low-humidity environment, such as a glovebox or a dry box, to prevent reabsorption of moisture.

    • Accurately weigh 2-3 mg of the dried sample into a tin or silver capsule using a calibrated microbalance. The exact mass is critical for accurate calculations.

    • Prepare samples in triplicate to assess the precision of the analysis.

2. Instrument Calibration and Validation: Ensuring Trustworthiness

  • Rationale: Instrument calibration with a certified reference material (CRM) is essential to ensure the accuracy of the detector responses. This step validates that the instrument is performing correctly.

  • Protocol:

    • Calibrate the elemental analyzer using a well-characterized, high-purity standard such as Acetanilide. The known C, H, and N percentages of the standard are used to create a calibration curve.

    • Run a blank capsule (an empty tin or silver capsule) to determine the baseline and ensure there is no contamination from the system itself.

    • Analyze a check standard after every 10-15 unknown samples to monitor for any instrument drift during the run.

3. Combustion and Analysis: The Core Measurement

  • Rationale: Halogenated compounds require specific combustion conditions to ensure complete decomposition and prevent the formation of corrosive byproducts that could damage the instrument.

  • Protocol:

    • Set the combustion furnace temperature to approximately 1000-1100°C.

    • Introduce the encapsulated sample into the combustion chamber with a pulse of pure oxygen.

    • The combustion gases (CO₂, H₂O, N₂, Br₂, Cl₂, SO₂, etc.) are passed through a reduction furnace to convert nitrogen oxides to N₂ and to remove excess oxygen.

    • Halogens (Br₂ and Cl₂) are captured in a specialized absorption trap.

    • The remaining gases (CO₂, H₂O, N₂) are separated via gas chromatography and quantified using a thermal conductivity detector (TCD).

    • The contents of the halogen trap are subsequently analyzed, typically by ion chromatography, as per methods like ASTM D7359.[5][7][10][11]

4. Data Analysis and Purity Calculation

  • Rationale: The purity is determined by the deviation between the experimental and theoretical values. A common acceptance criterion in many journals is a deviation of ≤0.4% for each element.[12]

  • Calculation:

    • The instrument software calculates the percentage of C, H, and N based on the detector response and the initial sample weight.

    • The percentages of Br and Cl are determined from the separate ion chromatography analysis.

    • Purity (%) = (Experimental % / Theoretical %) x 100 (This calculation is performed for each element). An overall purity statement is made based on the collective agreement of all elemental values.

Data Interpretation: A Hypothetical Case Study

Let's consider a batch of synthesized 2-Bromo-1,3-oxazole hydrochloride.

ElementTheoretical %Experimental % (Mean, n=3)Deviation (%)Implied Purity (based on element)
C19.5419.31-0.2398.82%
H1.641.75+0.11-
N7.607.51-0.0998.81%
Br43.3242.88-0.4498.98%
Cl19.2219.01-0.2198.91%

Interpretation:

  • The C, N, Br, and Cl values are all slightly lower than theoretical, but consistently point towards a purity of approximately 98.8-99.0%.

  • The hydrogen value is slightly elevated. This could be due to the presence of a hydrogen-rich impurity (like residual water or solvent) that was not fully removed.

The Power of Orthogonality: Comparing Elemental Analysis with Other Techniques

While powerful, elemental analysis provides a bulk assessment of composition.[4][13] It does not identify the nature of impurities. For a comprehensive purity profile, especially in drug development, orthogonal methods that measure purity based on different chemical principles are essential.[14][15]

Analytical TechniquePrincipleStrengths for this CompoundWeaknesses for this Compound
Elemental Analysis Combustion and detection of atomic constituents.Provides fundamental empirical formula verification; highly accurate for bulk purity.Does not identify impurities; sensitive to non-volatile inorganic salts.
Quantitative NMR (qNMR) Signal integration relative to a certified internal standard.[16][17][18][19]Highly specific, can identify and quantify impurities simultaneously; non-destructive.Requires a suitable, non-overlapping internal standard; may be less sensitive to some impurities.
HPLC-UV Separation by polarity, detection by UV absorbance.[20][21][22][23]Excellent for separating and quantifying organic impurities with a chromophore.Impurities without a UV chromophore will be missed; requires a pure reference standard for quantification.
Karl Fischer Titration Titration specific to water.[24][25][26]The most accurate method for determining water content, crucial for a hygroscopic salt.Only measures water content, provides no information on other impurities.

Workflow for Comprehensive Purity Assessment

A robust purity assessment strategy integrates these techniques.

PurityWorkflow cluster_0 Sample Handling cluster_1 Primary Purity Assessment cluster_2 Impurity Profiling & Orthogonal Check cluster_3 Final Report Sample 2-Bromo-1,3-oxazole Hydrochloride Sample Dry Vacuum Drying Sample->Dry EA Elemental Analysis (C, H, N, Br, Cl) Dry->EA Bulk Purity KF Karl Fischer Titration (Water Content) Dry->KF Specific Impurity HPLC HPLC-UV (Organic Impurities) Dry->HPLC qNMR qNMR (Structural Confirmation & Quantification) Dry->qNMR Report Certificate of Analysis (Purity Statement) EA->Report KF->Report HPLC->Report qNMR->Report

Caption: Integrated workflow for comprehensive purity assessment.

Conclusion

Elemental analysis remains an indispensable tool for the purity assessment of novel compounds like 2-Bromo-1,3-oxazole hydrochloride. It provides a fundamental, quantitative measure of a sample's elemental composition, serving as a direct check against its theoretical formula. Its strength lies in its ability to determine bulk purity with high accuracy.

However, as this guide has detailed, scientific integrity demands a multi-faceted approach. The causality for this is clear: different analytical techniques probe different properties of the molecule and its potential contaminants. By integrating elemental analysis with orthogonal methods such as Karl Fischer titration for water content and HPLC or qNMR for impurity profiling, researchers can build a comprehensive and trustworthy purity profile. This rigorous, self-validating approach is the bedrock of sound science and is essential for advancing promising molecules through the drug development pipeline.

References

  • HPLC method for purifying organic compounds.
  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chrom
  • A Guide to Quantit
  • 2-Bromo-1,3-oxazole | C3H2BrNO.
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
  • Karl Fischer Titration Tips: W
  • Elemental analysis: an important purity control but prone to manipul
  • <232> ELEMENTAL IMPURITIES—LIMITS. US Pharmacopeia (USP).
  • D7359 Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC).
  • The Problems Associ
  • Good Titration Practice™ in Karl Fischer Titr
  • The Problems Associ
  • <233> ELEMENTAL IMPURITIES—PROCEDURES. US Pharmacopeia (USP).
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Aijiren.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • How It Works: UV Detection for HPLC | LCGC International.
  • Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed.
  • An International Study Evaluating Elemental Analysis.
  • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent Technologies.
  • Water Determination by Karl Fischer Titr
  • Coulometric water content determination according to Karl Fischer. Metrohm.
  • Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Longdom Publishing.
  • Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique.
  • ASTM D7359. Analytik Jena.
  • Quantitative NMR Spectroscopy. University of Michigan.
  • Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Journal of Chemical Health Risks.
  • Development and validation of an HPLC-UV method for purity determination of DNA. TUBITAK UME. 2s. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Intertek.
  • The Karl Fischer Titration of Water.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Elemental Analysis Of Organic Compounds With The Use Of. KIET Group of Institutions.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromo-1,3-oxazole hydrochloride

As a Senior Application Scientist, it is my responsibility to ensure that you can work safely and effectively with our products. This guide provides essential information on the safe handling of 2-Bromo-1,3-oxazole hydro...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my responsibility to ensure that you can work safely and effectively with our products. This guide provides essential information on the safe handling of 2-Bromo-1,3-oxazole hydrochloride, a compound that, while valuable in research and development, requires careful management due to its potential hazards. The following procedures are based on established best practices for handling similar chemical entities and are designed to empower you with the knowledge to maintain a safe laboratory environment.

Hazard Assessment: Understanding the Risks

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1]

  • Respiratory Tract Irritation: Inhalation of vapors or dust may lead to respiratory irritation.[1][3][4]

  • Combustibility: The parent compound is a combustible liquid, indicating that the hydrochloride salt, while likely a solid, should be kept away from ignition sources.[1]

The hydrochloride salt form is likely a solid, which introduces the potential for airborne dust. Therefore, inhalation hazards must be carefully managed.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 2-Bromo-1,3-oxazole hydrochloride. The following table outlines the minimum required PPE and the rationale for its use.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes, dust, and vapors that can cause serious eye irritation or damage.[3][5][6][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact, which can lead to irritation.[6][8] Ensure gloves are inspected before use and changed regularly.
Body Protection Laboratory coat with long sleevesProvides a barrier against accidental spills and contamination of personal clothing.[6][8]
Respiratory Protection NIOSH-approved respiratorRecommended when handling the solid material outside of a certified chemical fume hood to prevent inhalation of dust particles that can cause respiratory irritation.[9]

Safe Handling and Operational Plan

Adherence to a strict operational protocol is paramount to ensure safety and experimental integrity.

Engineering Controls
  • Ventilation: All handling of 2-Bromo-1,3-oxazole hydrochloride should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][8][10] This minimizes the risk of inhalation exposure.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Clear the workspace of any unnecessary items and ensure emergency equipment (eyewash station, safety shower) is accessible.[6]

  • Weighing: If weighing the solid compound, do so within the chemical fume hood to contain any dust.

  • Dissolving: When preparing solutions, add the solid 2-Bromo-1,3-oxazole hydrochloride to the solvent slowly to avoid splashing.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[8][10]

Spill Management and Disposal Plan

Accidents can happen, and a clear, pre-defined plan is essential for a swift and safe response.

Spill Response Workflow

The following diagram outlines the immediate steps to take in the event of a spill.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Spill_Containment Spill Containment (with appropriate PPE) cluster_Decontamination_and_Disposal Decontamination & Disposal Evacuate Evacuate non-essential personnel Alert Alert nearby colleagues and lab supervisor Evacuate->Alert Assess Assess the spill size and nature Alert->Assess Small_Spill For small powder spills, gently cover with an absorbent material Assess->Small_Spill Small Spill Large_Spill For larger spills, dike the area with absorbent material Assess->Large_Spill Large Spill Cleanup Carefully sweep or vacuum the material into a labeled waste container Small_Spill->Cleanup Large_Spill->Cleanup Decontaminate Decontaminate the spill area with a suitable cleaning agent Cleanup->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste Decontaminate->Dispose Report Report the incident according to institutional protocols Dispose->Report

Caption: Workflow for responding to a 2-Bromo-1,3-oxazole hydrochloride spill.

Waste Disposal
  • Chemical Waste: All waste containing 2-Bromo-1,3-oxazole hydrochloride, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[8]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[8]

Conclusion: A Culture of Safety

By understanding the potential hazards of 2-Bromo-1,3-oxazole hydrochloride and diligently following the safety protocols outlined in this guide, you can confidently and safely advance your research. Your commitment to a culture of safety is the most critical component of a successful and secure laboratory environment.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol.
  • ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - 2-(3-BROMO-PHENYL)-OXAZOLE.
  • Thermo Fisher Scientific. (2025, December 24).
  • Acros Organics. (2014, January 9).
  • Cole-Parmer.
  • AK Scientific, Inc.
  • PubChem. 2-Bromo-1,3-oxazole | C3H2BrNO | CID 14931772.
  • Fisher Scientific. (2009, September 22).
  • New Jersey Department of Health. Common Name: BROMOACETYL BROMIDE HAZARD SUMMARY.
  • University of Washington. Chemical Process SOP Example.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-1,3-oxazole hydrochloride
Reactant of Route 2
2-Bromo-1,3-oxazole hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.